Hardwickiic acid
Description
Significance of Diterpenoid Compounds in Natural Product Chemistry
Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units. Their complex architectures, often featuring multiple stereocenters and varied functional groups, make them a rich source for drug discovery and development. These compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The intricate carbon skeletons of diterpenoids, such as the clerodane framework of Hardwickiic acid, provide unique scaffolds for medicinal chemists to explore and modify in the quest for novel therapeutic agents.
Historical Perspectives on this compound Discovery and Early Investigations
The journey of this compound research began with its initial isolation from the leguminous tree Hardwickia pinnata . Subsequent phytochemical investigations have revealed its presence in a variety of other plant species, notably within the Croton genus, including Croton aromaticus, Croton sonderianus, and Croton oblongifolius nih.gov. Early studies focused on the structural elucidation of the molecule and initial screenings for biological activity. For instance, research published in 1979 detailed the isolation of (-)-Hardwickiic Acid from Croton californicus acs.org. A 1987 study highlighted its insecticidal properties, demonstrating its potential as a natural pesticide nih.gov. These foundational investigations laid the groundwork for the more detailed and mechanistic studies that characterize current research efforts.
Overview of Current Academic Research Trajectories for this compound
Contemporary research on this compound has expanded significantly, exploring its diverse pharmacological potential. A primary focus of recent studies has been its antinociceptive (pain-relieving) effects. Research has shown that this compound can block tetrodotoxin-sensitive voltage-dependent sodium channels, a key mechanism in pain signaling pathways medchemexpress.com. This has positioned it as a potential non-opioid alternative for chronic pain management.
Furthermore, this compound has demonstrated promising activity against various pathogens. Studies have highlighted its leishmanicidal potential against Leishmania donovani and Leishmania major promastigotes nih.gov. Its antifungal properties have also been a subject of investigation, with research indicating its efficacy against Candida glabrata, a fungal pathogen known for its resistance to common antifungal drugs.
The insecticidal activity of this compound continues to be an area of interest, with studies demonstrating its effectiveness against agricultural pests like the cowpea aphid, Aphis craccivora researchgate.net. The exploration of this compound's mechanism of action at a molecular level is another critical research trajectory. For example, it has been found to modulate the release of neurotransmitters like noradrenaline in the hippocampus by acting on presynaptic opioid receptors chemfaces.com.
Researchers are also exploring the synthesis of this compound derivatives to enhance its biological activities and improve its pharmacological properties. This involves modifying the core structure of the molecule to create new compounds with potentially greater efficacy and specificity.
Table 1: Selected Biological Activities of this compound
| Biological Activity | Target/Organism | Observed Effect |
|---|---|---|
| Antinociceptive | Tetrodotoxin-sensitive voltage-dependent sodium channels | Blockade of channels, leading to pain relief medchemexpress.com |
| Leishmanicidal | Leishmania donovani promastigotes | IC50 value of 31.57± 0.06 µM nih.gov |
| Leishmanicidal | Leishmania major promastigotes | IC50 value of 62.82 µM nih.gov |
| Insecticidal | Aphis craccivora (Cowpea aphid) | 62% mortality at 5 ppm after 24 hours researchgate.net |
| Antifungal | Candida glabrata | Potent fungistatic and fungicidal effects |
Table 2: Investigated Molecular Targets and Mechanisms of this compound
| Molecular Target/Mechanism | Experimental Model | Finding |
|---|---|---|
| Voltage-gated sodium channels | Rat dorsal root ganglion neurons | Inhibition of tetrodotoxin-sensitive channels at 20 μM medchemexpress.com |
| Presynaptic opioid receptors | Mouse hippocampal nerve terminals | Modulation of noradrenaline overflow chemfaces.com |
| Apoptosis Induction | Leishmania promastigotes | Predicted to stimulate Caspase-3 and Caspase-8, leading to parasite death |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m1/s1 |
InChI Key |
HHWOKJDCJVESIF-JBCDFXQESA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Synonyms |
hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hardwickiic Acid
Botanical Sources of Hardwickiic Acid
Copaifera Species
Copaifera pubiflora, a tree found in the Brazilian Amazon, is a significant source of the diterpene ent-hardwickiic acid. nih.govoup.com The oleoresin extracted from the trunk of this tree contains this compound as a major constituent. nih.govoup.commdpi.comresearchgate.netresearchgate.net
The isolation of ent-hardwickiic acid from Copaifera pubiflora oleoresin has been described in various studies. mdpi.com The process typically involves chromatographic techniques to separate the compound from other components of the oleoresin. mdpi.com
Oleoresins from various species of the Copaifera genus are known to contain a mixture of sesquiterpenes and diterpenes, including this compound. mdpi.comfrontiersin.orgresearchgate.net The chemical composition of these oleoresins can vary, but this compound is often among the identified diterpene acids. mdpi.comresearchgate.netscite.ai The isolation of this compound from the acid fraction of unidentified Copaifera species has been achieved using column chromatography. mdpi.com
Table 1: Diterpenes Isolated from Copaifera spp. Oleoresins
| Compound Name | Source Species |
| ent-Hardwickiic acid | Copaifera pubiflora nih.govoup.commdpi.comresearchgate.netresearchgate.net |
| This compound | Copaifera spp. mdpi.comresearchgate.netscite.ai |
| Copalic acid | Copaifera spp. mdpi.comresearchgate.net |
| 3-hydroxy-copalic acid | Copaifera spp. mdpi.comresearchgate.net |
| 3-acetoxy-copalic acid | Copaifera spp. mdpi.comresearchgate.net |
| Kolavic-15-metyl ester | Copaifera spp. mdpi.comresearchgate.net |
| Kaurenoic acid | Copaifera spp. mdpi.comfrontiersin.orgresearchgate.net |
Croton Species
Croton aromaticus, a shrub or small tree native to the Indian subcontinent, is another notable source of this compound. scielo.brtheferns.infowikipedia.org Specifically, (-)-hardwickiic acid has been isolated from the roots of this plant. scielo.brscielo.br
The isolation process from Croton aromaticus roots involves extraction with a solvent followed by chromatographic purification. In one method, dried root powder was macerated with chloroform. The resulting crude extract was then subjected to sequential column chromatography on silica (B1680970) gel, with a gradient elution of hexane (B92381) and ethyl acetate (B1210297) to yield the pure compound. The yield of (-)-hardwickiic acid from this process was reported to be 0.8%.
Croton californicus, a perennial herb found in the Mojave Desert, also contains (-)-hardwickiic acid. scielo.brscielo.brresearchgate.netnih.gov The compound has been isolated from the aerial parts of the plant. researchgate.net
The extraction of compounds from Croton californicus has been performed using ethanol (B145695) in a Soxhlet extractor. datapdf.com The resulting extract is then typically partitioned and subjected to further purification steps to isolate individual components like this compound.
Table 2: Isolation Methods for this compound from Croton Species
| Plant Part | Species | Extraction Solvent | Purification Method |
| Roots | Croton aromaticus | Chloroform | Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) |
| Aerial Parts | Croton californicus | Ethanol datapdf.com | Further purification steps after initial extraction. datapdf.com |
Croton macrostachyus
This compound has been isolated from the leaves of Croton macrostachyus. One study reported the use of maceration for extraction, followed by column chromatography of the methanol (B129727) extract to isolate the compound. nanobioletters.com Another investigation utilized methanol extraction from the leaves, with subsequent fractionation using column chromatography on silica gel with a hexane:ethyl acetate gradient to yield this compound.
Croton oblongifolius
The stem bark of Croton oblongifolius has been identified as a source of this compound. scilit.comchula.ac.thchula.ac.th Isolation from this plant part involves extraction followed by separation using column chromatography. scilit.comchula.ac.th Studies have also reported its presence in the leaves of this species. mdpi.com
Croton sonderianus
This compound is found in the resin of the roots of Croton sonderianus. prota4u.orgtheferns.info Its isolation was achieved through fractionation of a hexane-extracted resin. nih.gov
Croton sylvaticus
The stem bark of Croton sylvaticus is a known source of this compound. researchgate.netcarta-evidence.orgfrontiersin.org It has been isolated from a dichloromethane-methanol extract of the stem bark. researchgate.net The leaves of the East African C. sylvaticus have also been reported to contain this clerodane diterpenoid. amazonaws.com
Croton tiglium
This compound has been identified in Croton tiglium. medchemexpress.com This species is also known for producing phorbol (B1677699) esters. scielo.br
Hardwickia pinnata
This compound was first isolated from the oleoresin of Hardwickia pinnata. core.ac.uk This plant remains a primary source of the compound.
Solidago Species
Various species of the genus Solidago have been found to contain this compound. For instance, it is a known constituent of Solidago rugosa root extracts. nih.govplantaedb.com It has also been identified in other Solidago species, where it co-occurs with other diterpenoids. cdnsciencepub.comresearchgate.netresearchgate.net
Data Tables
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Croton macrostachyus | Euphorbiaceae | Leaves nanobioletters.com |
| Croton oblongifolius | Euphorbiaceae | Stem Bark, scilit.comchula.ac.thchula.ac.th Leaves mdpi.com |
| Croton sonderianus | Euphorbiaceae | Root Resin prota4u.orgtheferns.infonih.gov |
| Croton sylvaticus | Euphorbiaceae | Stem Bark, researchgate.netcarta-evidence.orgfrontiersin.orgresearchgate.net Leaves amazonaws.com |
| Croton tiglium | Euphorbiaceae | Not specified medchemexpress.com |
| Hardwickia pinnata | Fabaceae | Oleoresin core.ac.uk |
| Solidago rugosa | Asteraceae | Roots nih.govplantaedb.com |
| Solidago species | Asteraceae | Not specified cdnsciencepub.comresearchgate.netresearchgate.net |
Table 2: Isolation Methodologies for this compound
| Plant Source | Extraction Solvent | Isolation Technique |
| Croton macrostachyus | Methanol nanobioletters.com | Column Chromatography nanobioletters.com |
| Croton oblongifolius | Not specified | Column Chromatography scilit.comchula.ac.th |
| Croton sonderianus | Hexane nih.gov | Fractionation of resin nih.gov |
| Croton sylvaticus | Dichloromethane-Methanol researchgate.net | Not specified |
| Croton draco | Not specified | Medium pressure column chromatography, HPLC scielo.sa.cr |
| Chromolaena pulchella | Hexanes | Column Chromatography mdpi.com |
Other Plant Genera
Beyond the Solidago genus, this compound has been isolated from other plant genera as well.
This compound is a known compound isolated from the aerial parts of Baccharis macraei. researchgate.netresearchgate.net Its presence has been reported alongside other diterpenes, including newly discovered ones like bacchasmacranone and 2β-hydroxybacchasmacranone. researchgate.netresearchgate.net Another study on Baccharis concava (a synonym for B. macraei) also notes the earlier finding of this compound from dichloromethane (B109758) extracts of the plant's aerial parts. preprints.orgnih.gov
The presence of this compound has been noted in Clerodendrum neriifolium. researchgate.net The genus Clerodendrum is known for producing a wide array of chemical compounds, including a significant number of diterpenoids. nih.govscienceopen.com
Data Tables
Table 1: Plant Sources of this compound
| Plant Species | Family | Part(s) Used for Isolation |
| Solidago arguta | Asteraceae | Not specified in provided abstracts |
| Solidago juncea | Asteraceae | Not specified in provided abstracts |
| Solidago rugosa | Asteraceae | Roots and aerial parts lsu.edunih.gov |
| Solidago serotina | Asteraceae | Roots scispace.comcdnsciencepub.com |
| Baccharis macraei | Asteraceae | Aerial parts researchgate.netresearchgate.net |
| Clerodendrum neriifolium | Lamiaceae | Not specified in provided abstracts |
Echinodorus grandiflorus
This compound and its derivatives have been reported in Echinodorus grandiflorus, a plant species belonging to the Alismataceae family. wikidata.orguni-regensburg.deresearchgate.net Specifically, (-)-hardwickiic acid has been detected in or isolated from this plant. uni-regensburg.de Furthermore, this compound methyl ester has also been identified as a constituent of Echinodorus grandiflorus. nih.govcapes.gov.br
Eremocarpus setigerus
Grangea maderaspatana
Grangea maderaspatana, a herb from the Compositae family, is a known source of this compound. vliz.bephcog.com Phytochemical investigations have reported the presence of this compound and its corresponding 1,2-dehydro-derivative in this species. phcog.comresearchgate.netresearchgate.net Additionally, a related trans-clerodane, named 15-hydroxy-16-oxo-15,16H-hardwickiic acid, has been isolated from the aerial parts of the plant. vliz.beresearchgate.net
Pulicaria gnaphalodes
This compound is a known natural compound derived from Pulicaria gnaphalodes, a plant of the Asteraceae family. biocat.combioscience.co.uk Chemical studies of this plant have led to the identification of clerodane derivatives closely related to this compound from its aerial parts. rjpharmacognosy.irasianpubs.org
Pueraria tuberosa
The plant Pueraria tuberosa, a member of the Fabaceae family, is reported to be a natural source of this compound. medchemexpress.commedchemexpress.eu Studies on fractions from the tuber extract have identified various bioactive molecules, and commercial suppliers list the plant as a source for the compound. medchemexpress.comnih.gov
Salvia wagneriana
This compound has been successfully isolated from Salvia wagneriana. nih.govresearchgate.net The compound was obtained from the surface exudate of the aerial parts of the plant, alongside other new clerodane diterpenoids. nih.govthieme-connect.combiorxiv.org Its structure was confirmed through spectroscopic analysis. nih.govthieme-connect.com
Extraction and Isolation Methodologies for this compound
The isolation of this compound from plant sources typically involves a multi-step process combining extraction and chromatography. The specific protocol can vary depending on the plant material and the scale of the isolation.
The general procedure begins with the collection and preparation of the plant material, which is often dried and ground into a coarse powder. nanobioletters.comjocpr.com This powder is then subjected to extraction with an organic solvent. Common methods include maceration, where the plant material is soaked in a solvent like chloroform, or extraction using a Soxhlet apparatus with solvents of varying polarities, such as methanol or ethanol. nanobioletters.comjocpr.com
After the initial extraction, the solvent is evaporated under reduced pressure to yield a crude extract. This crude extract is a complex mixture of various phytochemicals and requires further purification. The most common method for isolating this compound from the crude extract is column chromatography. nanobioletters.com
In this technique, the crude extract is often adsorbed onto silica gel and then applied to a column packed with the same stationary phase. nanobioletters.com A mobile phase, typically a solvent system like a hexane-ethyl acetate gradient, is then passed through the column. By gradually increasing the polarity of the mobile phase, different compounds are eluted from the column at different rates, allowing for their separation. Fractions are collected and monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the target compound. nanobioletters.com For final purification, techniques such as preparative thin-layer chromatography (pTLC) may be employed on the fractions rich in this compound. nanobioletters.com
The table below summarizes the common steps in the extraction and isolation process.
| Step | Description | Common Techniques/Reagents |
| Preparation | Plant material (e.g., leaves, roots, aerial parts) is dried and ground to a powder. | Shade drying, oven drying, mechanical blending. |
| Extraction | The powdered plant material is treated with a solvent to dissolve the desired compounds. | Maceration, Soxhlet extraction. jocpr.com Solvents: Methanol, Ethanol, Chloroform, Hexane. nanobioletters.com |
| Concentration | The solvent is removed from the extract to yield a concentrated crude extract. | Rotary evaporator. nanobioletters.com |
| Purification | The crude extract is separated into its individual components to isolate this compound. | Column Chromatography (Silica Gel), Thin-Layer Chromatography (TLC), Preparative TLC. nanobioletters.com |
| Elution | A solvent or mixture of solvents is used to move the compounds through the chromatography column. | Gradient elution with solvent systems like n-hexane:ethyl acetate. nanobioletters.com |
| Identification | The structure of the isolated compound is confirmed. | Spectroscopic methods (e.g., NMR). researchgate.netnih.gov |
Solvent-Based Extraction Techniques
The initial step in isolating this compound from plant material involves extraction using organic solvents. The choice of solvent is critical and is determined by the polarity of the target compound and the desire to minimize the co-extraction of impurities.
Polar solvents are effective for extracting a broad range of compounds, including diterpenoids like this compound.
Methanol: In a 2024 study on Croton macrostachyus, powdered leaves were macerated in methanol for 72 hours. nanobioletters.com This process yielded a crude methanol extract that was found to contain this compound. nanobioletters.com Although methanol extraction can produce high yields, the resulting extract often contains a significant amount of polar contaminants like pigments, which necessitates extensive subsequent purification steps.
Ethanol: Researchers have used ethanol to extract this compound from the roots and leaves of Solidago rugosa. researchgate.net Similarly, the wood and bark of Croton draco have been extracted with ethanol to yield crude extracts containing the compound. tropicalstudies.org
Solvents with non-polar or moderate polarity are often selected for their ability to more selectively solubilize diterpenoids while leaving behind highly polar substances.
Chloroform: The roots of Croton aromaticus have served as a source for this compound, where dried root powder was macerated with chloroform. This solvent's moderate polarity is effective at dissolving diterpenoids without co-extracting an excess of unwanted polar compounds.
Hexane: In the isolation of this compound from the air-dried flowers of Chromolaena pulchella, reflux extraction with hexane was employed. mdpi.com This non-polar solvent efficiently extracts the less polar diterpenoids from the plant matrix. mdpi.com
Table 1: Comparison of Solvent-Based Extraction Methods for this compound
| Plant Source | Plant Part | Solvent | Extraction Method | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Croton macrostachyus | Leaves | Methanol | Maceration (72 hrs) | Produced a crude extract rich in the target compound. | nanobioletters.com |
| Croton aromaticus | Roots | Chloroform | Maceration | Chloroform's polarity effectively solubilized diterpenoids. | |
| Chromolaena pulchella | Flowers | Hexane | Reflux (6 hrs) | Hexane was used to obtain a crude oil containing the acid. | mdpi.com |
| Solidago rugosa | Roots & Leaves | Ethanol | Not specified | Bioassay-guided process led to this compound isolation. | researchgate.net |
Chromatographic Purification Strategies
Following initial solvent extraction, the crude extract, which is a complex mixture of compounds, must undergo purification. Chromatographic techniques are indispensable for isolating this compound to a high degree of purity.
Column chromatography is the most common and essential technique for the purification of this compound from crude plant extracts.
Silica gel is the standard stationary phase used for this purpose. nanobioletters.commdpi.com The separation is typically achieved by applying the crude extract to the top of a packed silica gel column and eluting with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like hexane and gradually introducing a more polar solvent such as ethyl acetate or acetone. mdpi.com For instance, in the purification from C. macrostachyus, the methanol extract was adsorbed onto silica gel and fractionated using a hexane:ethyl acetate gradient. Similarly, a hexane-acetone gradient was used to fractionate the extract from C. pulchella. mdpi.com Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. nanobioletters.com
For final purification of fractions that are not yet pure, preparative TLC is a valuable high-resolution technique. nanobioletters.comchemrxiv.org This method operates on the same principles as analytical TLC but uses thicker silica plates to accommodate larger sample loads (typically under 100 mg). chemrxiv.org
In the isolation of this compound from Croton macrostachyus, promising fractions obtained from column chromatography were further purified using preparative TLC to yield the pure compound. nanobioletters.com The compound is applied as a band onto the plate, which is then developed in a suitable solvent system. After development, the band corresponding to this compound is visualized (e.g., under UV light), scraped from the plate, and the compound is eluted from the silica with an appropriate solvent. nanobioletters.comreddit.com
Bioassay-Guided Fractionation Approaches
Bioassay-guided fractionation is a targeted strategy used to isolate bioactive compounds from a complex mixture. In this approach, the fractions obtained at each stage of the separation process are tested for a specific biological activity. Only the active fractions are subjected to further purification, streamlining the discovery of the compound responsible for the observed activity. nanobioletters.comcarta-evidence.org
This methodology has been successfully employed to isolate this compound based on its diverse biological properties.
Antibacterial Activity: The isolation of this compound from a methanol extract of Croton macrostachyus leaves was guided by its antibacterial effects. nanobioletters.com Similarly, an anti-Bacillus assay directed the fractionation of Solidago rugosa extracts, leading to the identification of this compound as an active antimicrobial component. researchgate.net
Leishmanicidal Activity: The potential of Croton sylvaticus to treat leishmaniasis guided the isolation of this compound. carta-evidence.org Fractions were tested for their activity against Leishmania promastigotes, ultimately identifying this compound as the active agent. frontiersin.orgcarta-evidence.org
Antiplasmodial and Antitumor Activity: Bioassays for antiplasmodial activity against Plasmodium falciparum guided the fractionation of Microglossa pyrifolia extracts, resulting in the isolation of this compound. fitoterapia.net In other research, antitumor activity screening of fractions from Copaifera species oil also led to the isolation of this diterpene. proceedings.sciencerevistaestima.com.br
Table 2: Examples of Bioassay-Guided Fractionation for this compound Isolation
| Plant Source | Bioassay | Resulting Isolate(s) | Key Finding | Reference(s) |
|---|---|---|---|---|
| Croton macrostachyus | Antibacterial assay | This compound, Lupeol | Guided the separation of the active antibacterial compounds. | nanobioletters.com |
| Solidago rugosa | Anti-Bacillus assay | This compound, Abietic acid | Identified active zones on HPTLC plates corresponding to the isolates. | researchgate.net |
| Croton sylvaticus | Leishmanicidal assay | This compound | Identified HA as the compound responsible for antileishmanial activity. | carta-evidence.org |
| Microglossa pyrifolia | Antiplasmodial assay | This compound, others | Isolated active furanoditerpenes from active fractions. | fitoterapia.net |
| Copaifera sp. | Antitumor assay | This compound, Copalic acid | Verified antitumor activity in the isolated acid fractions. | proceedings.science |
Chemical Characterization and Structural Elucidation of Hardwickiic Acid
Spectroscopic Analysis for Structural Determination
Spectroscopic analysis is fundamental to the structural determination of natural products. For hardwickiic acid, a combination of NMR and MS techniques has been employed to unambiguously define its chemical structure. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecule.
One-dimensional NMR spectra are the foundation of structural analysis. The ¹H NMR spectrum provides information about the types and number of protons in a molecule, while the ¹³C NMR spectrum does the same for carbon atoms.
The ¹H NMR spectrum of this compound displays characteristic signals that are indicative of its diterpenoid structure. mdpi.com Key signals include those corresponding to the furan (B31954) ring, which appear at δ 7.35 (t, J = 1.6 Hz, H-15), 7.21 (dd, J = 1.6, 0.9 Hz, H-16), and 6.26 (dd, J = 1.6, 0.9 Hz, H-14). mdpi.com The ¹³C NMR spectrum complements this by showing signals for the furan carbons in the range of δ 111.1–142.9 ppm. mdpi.com Furthermore, specific signals at δ 37.7 (C-5), δ 36.4 (C-8), δ 38.9 (C-9), and δ 46.8 (C-10) are distinctive for its spatial configuration. mdpi.com
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-14 | 6.26 | dd | 1.6, 0.9 |
| H-15 | 7.35 | t | 1.6 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-5 | 37.7 |
| C-8 | 36.4 |
| C-9 | 38.9 |
| C-10 | 46.8 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. sigmaaldrich.com
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning proton signals to their corresponding carbons. nih.gov
For this compound, these 2D NMR techniques have been instrumental in confirming the connectivity of the diterpene core and the attachment of the furan ring. scielo.br
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can offer further structural clues.
HR-ESIMS is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with enough accuracy to deduce its molecular formula. scielo.br For this compound, with a molecular formula of C₂₀H₂₈O₃, HR-ESIMS would show a molecular ion peak corresponding to this composition. This technique has been used to confirm the molecular formula of this compound and its derivatives in various studies. scielo.brcore.ac.uk
Tandem mass spectrometry, or MS/MS, involves the fragmentation of a selected ion from an initial mass spectrum and the analysis of the resulting fragment ions. researchgate.netfateallchem.dk This provides detailed structural information by revealing how the molecule breaks apart. The fragmentation patterns observed in the MS/MS spectra of this compound are consistent with its clerodane diterpene structure and can be used to differentiate it from other related compounds. researchgate.netescholarship.org
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a powerful tool for determining the molecular weight and fragmentation pattern of organic compounds, which aids in their structural elucidation. uni-saarland.de For this compound, the EIMS spectrum typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 316, corresponding to its molecular formula, C₂₀H₂₈O₃. wikidata.org Some sources may report a peak at m/z 317.2, which represents the protonated molecule [M+H]⁺. nanobioletters.com
The fragmentation of the molecular ion provides valuable structural information. wikipedia.org The fragmentation patterns observed in the mass spectrum of this compound are consistent with those of other clerodane diterpenoids. The analysis of these fragment ions helps to confirm the presence of specific structural motifs within the molecule. nih.govspectroscopyonline.com It's important to note that excessive fragmentation can sometimes lead to the absence of a clear molecular ion peak, making structural identification more challenging. uni-saarland.de
| Ion Type | m/z (Mass-to-Charge Ratio) | Reference |
|---|---|---|
| Molecular Ion [M]⁺ | 316 | wikidata.org |
| Protonated Molecule [M+H]⁺ | 317.2 | nanobioletters.com |
X-Ray Crystallographic Analysis for Absolute Configuration
While spectroscopic methods like NMR and mass spectrometry are crucial for determining the connectivity of atoms in a molecule, X-ray crystallography provides the definitive, three-dimensional structure, including the absolute configuration of chiral centers. chem-soc.si
The crystal structure of (–)-hardwickiic acid has been determined, confirming its molecular structure and stereochemistry. researchgate.net The compound crystallizes in a monoclinic system with the space group P2₁. researchgate.net The analysis of the crystal structure provides precise bond lengths and angles, confirming the clerodane skeleton and the relative and absolute stereochemistry of all chiral centers. researchgate.net This technique is considered the gold standard for determining the absolute configuration of a molecule, provided that suitable single crystals can be obtained. chem-soc.si
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁ | researchgate.net |
| a | 10.0279(2) Å | researchgate.net |
| b | 11.1076(3) Å | researchgate.net |
| c | 17.0856(4) Å | researchgate.net |
| β | 105.522(1)° | researchgate.net |
| Volume | 1833.7 ų | researchgate.net |
| Z | 4 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. bioglobax.com The UV-Vis spectrum of this compound exhibits an absorption maximum (λmax) at approximately 210 nm. nanobioletters.com This absorption is attributed to the electronic transitions within the chromophores present in the molecule, primarily the α,β-unsaturated carboxylic acid and the furan ring. While UV-Vis spectra are generally broad and not highly specific for compound identification, they serve as a useful tool for quantitative analysis and as a supplementary method for characterization. nanobioletters.combioglobax.com
| Parameter | Value | Reference |
|---|---|---|
| λmax | 210 nm | nanobioletters.com |
Determination of Absolute Stereochemistry and Enantiomeric Forms (e.g., (-)-Hardwickiic acid, ent-(+)-hardwickiic acid)
This compound exists as two enantiomers, which are non-superimposable mirror images of each other: (–)-hardwickiic acid and its enantiomer, ent-(+)-hardwickiic acid. mdpi.comscispace.com The determination of the absolute stereochemistry is crucial as different enantiomers can exhibit distinct biological activities.
The absolute configuration of (–)-hardwickiic acid has been established as the ent-clerodane form through chemical correlation with other diterpenes of known absolute stereochemistry. doi.orgiupac.org This was further confirmed by X-ray crystallographic analysis. researchgate.net The levorotatory nature of this enantiomer is indicated by its negative specific rotation value, for instance, [α]D²⁵ = -104.4 (c 0.4775, EtOH). mdpi.com
The enantiomer, ent-(+)-hardwickiic acid, possesses the opposite, or normal, clerodane stereochemistry. scielo.br Its dextrorotatory nature is confirmed by a positive specific rotation value. Since enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light, their NMR spectra are identical. mdpi.com Therefore, the structural elucidation of one enantiomer can be used to confirm the structure of the other. mdpi.com The absolute configuration of related natural products has also been determined by chemical correlation, starting from (+)-hardwickiic acid. scielo.br For example, the absolute configuration of (–)-patagonic acid was determined through a chemical correlation with (–)-hardwickiic acid. mdpi.comscilit.com
| Enantiomer | Stereochemistry | Specific Rotation [α]D | Reference |
|---|---|---|---|
| (–)-Hardwickiic acid | ent-clerodane | -104.4 (c 0.4775, EtOH) | mdpi.com |
| ent-(+)-Hardwickiic acid | normal-clerodane | Positive | scielo.br |
Biosynthetic Pathways and Metabolic Studies of Hardwickiic Acid
Postulated Biosynthetic Routes
The biosynthesis of hardwickiic acid, a clerodane diterpenoid, follows a complex and fascinating pathway involving several key enzymatic steps. Research, particularly focused on its role as a precursor to other specialized metabolites, has elucidated a route beginning with a universal diterpene precursor and proceeding through cyclization and oxidation reactions. This pathway is a prime example of how plants generate vast chemical diversity from simple building blocks. nih.gov
Precursor Compounds (e.g., Geranylgeranyl Diphosphate (B83284) (GGPP))
The journey to this compound begins with Geranylgeranyl Diphosphate (GGPP), a C20 isoprenoid. researchgate.netnih.gov GGPP is a central intermediate in the biosynthesis of all diterpenes and related compounds, including vital molecules like chlorophylls (B1240455) and carotenoids. echelon-inc.comwikipedia.org It is formed in plastids via the methylerythritol phosphate (B84403) (MEP) pathway, where isopentenyl diphosphate (IPP) units are sequentially added to a farnesyl diphosphate (FPP) molecule. researchgate.netnih.gov This acyclic molecule serves as the foundational substrate upon which diterpene synthases act to create the myriad of cyclic diterpene scaffolds found in nature. nih.gov
Role of Diterpene Synthases
Diterpene synthases (diTPSs) are the gatekeeper enzymes that catalyze the committed step in diterpenoid biosynthesis, transforming the linear GGPP into various cyclic structures. nih.govresearchgate.net The formation of the clerodane scaffold of this compound involves the sequential action of two distinct types of diTPSs: a class II diTPS followed by a class I diTPS. nih.govnih.gov
The first crucial cyclization step is catalyzed by a class II diTPS known as (–)-kolavenyl diphosphate synthase (KPS). nih.govresearchgate.net This enzyme initiates a protonation-dependent cyclization cascade of GGPP to form the bicyclic intermediate, (–)-kolavenyl diphosphate [(-)-KPP]. nih.govnih.gov In Salvia divinorum, the plant where this pathway has been extensively studied, this specific enzyme is designated SdKPS. nih.govwsu.edu The activity of KPS establishes the core neo-clerodane backbone and is the first committed step leading specifically towards this compound and its downstream products. nih.govresearchgate.net
Following the formation of (–)-KPP, a class I diTPS, kolavenol (B1673748) synthase (KLS), takes over. researchgate.netnih.gov Class I synthases typically use the diphosphate moiety as a reactive group to initiate a second cyclization or rearrangement cascade. nih.gov In this pathway, KLS catalyzes the dephosphorylation of (–)-KPP to yield the alcohol, (–)-kolavenol. researchgate.netresearchgate.net This reaction completes the formation of the initial diterpene alcohol scaffold before it undergoes subsequent oxidative modifications. nih.gov
Role of Cytochrome P450 Enzymes (e.g., this compound Synthase (HDAS))
After the diterpene scaffold is assembled by synthases, a series of oxidative modifications are carried out by Cytochrome P450 monooxygenases (P450s). nih.gov These enzymes are highly versatile catalysts responsible for a vast range of reactions, including hydroxylations and C-C bond formations, which dramatically increase the chemical diversity of natural products. nih.govresearchgate.net
The conversion of kolavenol to this compound is a multi-step process involving at least two key P450 enzymes. First, an enzyme known as annonene synthase (ANS) acts on kolavenol. researchgate.netresearchgate.net Subsequently, the product of this reaction, annonene, is converted into this compound. nih.govbiorxiv.org This final step is catalyzed by a specific P450 enzyme named this compound synthase (HDAS). researchgate.netnih.gov In S. divinorum, this enzyme has been identified as SdHDAS, which corresponds to the gene CYP728D26. researchgate.net The action of HDAS results in the formation of the characteristic carboxylic acid moiety of this compound. researchgate.net
| Enzyme | Enzyme Class | Substrate | Product |
|---|---|---|---|
| Kolavenyl Diphosphate Synthase (KPS) | Class II Diterpene Synthase | Geranylgeranyl Diphosphate (GGPP) | (–)-Kolavenyl Diphosphate (KPP) |
| Kolavenol Synthase (KLS) | Class I Diterpene Synthase | (–)-Kolavenyl Diphosphate (KPP) | (–)-Kolavenol |
| Annonene Synthase (ANS) | Cytochrome P450 | (–)-Kolavenol | Annonene |
| This compound Synthase (HDAS) | Cytochrome P450 | Annonene | This compound |
Microbial Transformation of this compound
The study of microbial transformation serves as a valuable in vitro model to simulate and understand the metabolic pathways of various compounds in mammals. mdpi.com This process utilizes the metabolic machinery of microorganisms, such as fungi and bacteria, to modify the chemical structure of a substrate, often leading to the production of novel derivatives with potentially altered biological activities. In the case of this compound, microbial transformation has been explored as a method to generate new analogues and investigate its metabolic fate. oup.com Fungi, in particular, have been shown to be effective biocatalysts for the structural modification of terpenoids like this compound. researchgate.net
Biotransformation by Fungi (e.g., Cunninghamella elegans, Aspergillus brasiliensis)
Filamentous fungi are widely recognized for their capacity to metabolize xenobiotics through enzymatic reactions that mirror phase I and II metabolism in mammals. ufrgs.br Among these, species like Cunninghamella elegans and Aspergillus brasiliensis have been successfully employed in the biotransformation of ent-hardwickiic acid, a major diterpene constituent of Copaifera pubiflora oleoresin. oup.comnih.gov
These fungi are selected for their well-documented ability to catalyze a range of reactions, most notably hydroxylation, on diverse substrates. researchgate.netnih.gov Studies have shown that when ent-hardwickiic acid is introduced into cultures of these fungi, their enzymatic systems recognize it as a foreign compound and proceed to modify its structure. nih.govnih.gov
The biotransformation process typically involves incubating the substrate with a growing fungal culture. st-andrews.ac.uk For instance, the transformation of ent-hardwickiic acid by Cunninghamella elegans ATCC 10028b has been conducted using different culture media, such as Czapek modified medium and Koch's K1 medium, which can influence the range of metabolites produced. nih.gov The reactions carried out by these fungi are often highly specific, leading to the formation of particular isomers of the hydroxylated products. researchgate.net This regio- and stereoselectivity is a key advantage of using microbial systems for generating derivatives. researchgate.net
Research has demonstrated that five filamentous fungi, including C. elegans and A. brasiliensis, are capable of producing hydroxylated derivatives of ent-hardwickiic acid. researchgate.net The primary reactions involve the introduction of hydroxyl (-OH) groups at various positions on the molecule's skeleton. researchgate.net
Identification of Biotransformation Products
The metabolites resulting from the fungal transformation of ent-hardwickiic acid are isolated and their structures are elucidated using spectral analysis techniques, such as 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). nih.gov
The principal biotransformation reaction observed is hydroxylation. researchgate.net These reactions have been found to occur at multiple positions on the ent-hardwickiic acid molecule, including the trans-decalin moiety (positions C-3, C-6, C-7, and C-18) and the dienic side chain (position C-13). researchgate.net The use of different fungal strains and culture conditions can yield a variety of products. For example, microbial transformation of ent-hardwickiic acid by Cunninghamella elegans resulted in two derivatives when using a modified Czapek medium and five derivatives (including four previously unreported compounds) when using Koch's K1 medium. nih.gov
Some of the identified metabolites are specific hydroxylated derivatives. nih.gov The fungal enzymes exhibit high selectivity, with some fungi producing only the 6α, 7α, and 13α-hydroxyl derivatives. researchgate.net All the isolated diterpene derivatives have shown fungicidal or fungistatic activity, in some cases more potent than the parent compound and the commercial antifungal agent fluconazole (B54011). nih.govnih.gov
The table below summarizes the findings from biotransformation studies of ent-hardwickiic acid.
| Fungal Strain | Culture Medium | Number of Metabolites | Type of Reaction | Positions of Modification | Ref |
| Cunninghamella elegans ATCC 10028b | Czapek modified | 2 | Hydroxylation | Not specified | nih.gov |
| Cunninghamella elegans ATCC 10028b | Koch's K1 | 5 (4 new) | Hydroxylation | Not specified | nih.gov |
| Cunninghamella elegans | Not specified | Multiple | Hydroxylation | C-3, C-6, C-7, C-13, C-18 | researchgate.netnih.gov |
| Aspergillus brasiliensis | Not specified | Multiple | Hydroxylation | C-3, C-6, C-7, C-13, C-18 | researchgate.netnih.gov |
The identified biotransformation products include several hydroxylated analogues of the parent compound.
| Parent Compound | Biotransformation Product |
| ent-hardwickiic acid | 3-hydroxy-ent-hardwickiic acid |
| ent-hardwickiic acid | 6α-hydroxy-ent-hardwickiic acid |
| ent-hardwickiic acid | 7α-hydroxy-ent-hardwickiic acid |
| ent-hardwickiic acid | 13α-hydroxy-ent-hardwickiic acid |
| ent-hardwickiic acid | 18-hydroxy-ent-hardwickiic acid |
Synthetic Chemistry and Chemical Derivatization of Hardwickiic Acid
Semi-Synthetic Derivatization Strategies
Semi-synthetic derivatization involves chemical modifications of the natural product scaffold. For Hardwickiic acid, key functional groups and structural elements, including the carboxylic acid group and the furan (B31954) ring, serve as primary targets for chemical transformations.
The carboxylic acid group at C-18 of this compound is a primary site for derivatization, particularly through esterification, which can be utilized to improve the compound's bioavailability . A common approach involves converting the carboxylic acid to an ester. For instance, in the synthesis of certain clerodane butenolides from (+)-hardwickiic acid, the crude product containing the carboxylic acid was initially treated with diazomethane (B1218177) to form the corresponding methyl ester scielo.br. This esterified intermediate was then subjected to further reactions, highlighting esterification as a foundational step in creating various derivatives scielo.br.
The furan ring, located at carbons C-13 to C-16 in this compound, is another significant site for chemical modification in the development of semi-synthetic derivatives . One notable strategy involves photooxygenation of the furan ring. This reaction, when applied to (+)-hardwickiic acid, can lead to the formation of hydroxybutenolide derivatives, such as ent-16-hydroxycleroda-4(18),13-dien-15,16-olide scielo.brnih.govacs.org. This process typically involves the use of sensitizers like Rose Bengal in the presence of light and oxygen scielo.br. Investigations into modifications at C-15 or C-16 of the furan ring, including hydroxymethylation, have also been explored, although extensive modifications like bis-hydroxymethylation may lead to a reduction in desired properties researchgate.net. Related natural products also demonstrate the oxidation of the furan ring to form structures like γ-hydroxybutenolides or dihydroxydimethoxy-tetrahydrofuran moieties nih.gov.
This compound can undergo hydroxylation, resulting in the formation of hydroxylated derivatives . A prominent method for achieving this is through microbial biotransformation. Studies have demonstrated that filamentous fungi, such as Aspergillus brasiliensis and Cunninghamella elegans, are capable of producing hydroxylated diterpenes from ent-hardwickiic acid researchgate.netoup.comnih.gov. These microbial transformations can exhibit high regio- and stereoselectivity, leading to hydroxylation at specific positions within the molecule. Identified hydroxylation sites include C-3, C-6, C-7, and C-18 on the trans-decalin moiety, and C-13 on the side chain dienic system researchgate.net. Specific examples of hydroxylated products include 6α, 7α, and 13α-hydroxyl derivatives researchgate.net. The ability to achieve such selective hydroxylation via biocatalysis is particularly valuable, as the functionalization of unactivated C-H bonds often requires harsh chemical conditions that are difficult to control for selectivity researchgate.net.
Oxidation reactions are a key pathway for generating new this compound derivatives, often leading to hydroxylated products . Common oxidizing agents like potassium permanganate (B83412) can be employed in these transformations . As previously mentioned, the photooxygenation of the furan ring, which results in hydroxybutenolides, is also an example of an oxidative process applied to this compound scielo.brnih.govacs.org.
This compound and its derivatives can undergo reduction reactions, which are useful for modifying existing functional groups, such as the conversion of carboxylic acids to alcohols . Lithium aluminum hydride is a frequently used reducing agent for such transformations . In a synthetic sequence starting from methyl (+)-hardwickiate, the reduction of a carbomethoxy group to a methyl group, followed by isomerization of an endocyclic double bond to an exocyclic one, was a critical step in obtaining desired functionalities scielo.br. Additionally, sodium borohydride (B1222165) in methanol (B129727) has been utilized for the reduction of hydroxybutenolide derivatives, although careful control is necessary to prevent over-reduction scielo.br.
Substitution reactions provide a versatile means to introduce new functional groups into the this compound scaffold . These reactions can be facilitated by various catalysts . An illustrative example from the synthesis of clerodane derivatives involves the mesylation of an alcohol intermediate, followed by treatment with sodium iodide to yield the corresponding iodide scielo.br. This iodide then undergoes a dehydroiodination reaction, often using silver fluoride (B91410), to form an olefin scielo.br. Such sequences demonstrate the utility of substitution reactions in modifying the carbon skeleton and introducing new sites for further derivatization.
Total Synthesis Approaches (e.g., Synthesis of Hydroxybutenolide Derivatives)
The total synthesis of complex natural products like this compound and its derivatives is crucial for confirming proposed structures, exploring structure-activity relationships, and developing new synthetic methodologies. A notable area of research involves the synthesis of biologically active hydroxybutenolide derivatives from this compound.
Researchers have successfully utilized (+)-hardwickiic acid (1) as a starting material for the synthesis of clerodane butenolides, specifically ent-16-hydroxycleroda-4(18),13-dien-15,16-olide (2) and ent-cleroda-4(18),13-dien-15,16-olide (3). These compounds are enantiomers of natural products and their synthesis was instrumental in elucidating the absolute stereochemistry of the natural compounds, as only their relative stereochemistry had been previously reported. nih.govwikipedia.orgwikipedia.org
The synthetic pathway to these hydroxybutenolide derivatives from methyl (+)-hardwickiate (1b), a readily available derivative of (+)-hardwickiic acid, involves several key steps. The sequence typically includes the reduction of the carbomethoxy group to a methyl group and isomerization of an endocyclic double bond to an exocyclic double bond to achieve the desired A-ring functionality. wikipedia.org A dehydration reaction of a known alcohol intermediate is also part of the process. wikipedia.org
A detailed reaction sequence for the synthesis of butenolide (2) involved mesylation of an alcohol intermediate (4) with methanesulfonyl chloride, followed by treatment with sodium iodide to yield the corresponding iodide (6) in approximately 50% yield. wikipedia.org Subsequent dehydroiodination of compound (6) using silver fluoride furnished olefin (7) in 69% yield. wikipedia.org The hydroxybutenolide moiety was then constructed from the furan ring via photooxygenation of olefin (7) in dichloromethane (B109758) at -78 °C, in the presence of Rose Bengal and diisopropylethylamine (DIPEA). This reaction yielded the desired hydroxybutenolide (2) and a regioisomer (8) in a 2:1 ratio, with a combined yield of 71%. wikipedia.org
For the synthesis of lactone (3), hydroxybutenolide (2) (or a mixture containing 2 and 8) was treated with sodium borohydride in methanol. wikipedia.org To improve the yield, the crude product after reduction with sodium borohydride was further treated with pyridinium (B92312) chlorochromate (PCC), affording lactone (3) in 71% yield from (2). wikipedia.org
The synthesis of these hydroxybutenolide derivatives highlights the versatility of this compound as a chiral building block for accessing complex diterpenoid structures.
Synthesis of Enantiomers for Stereochemical Confirmation
The synthesis of enantiomers plays a critical role in confirming the absolute stereochemistry of natural products, especially when only relative stereochemistry is known. In the case of this compound and its related clerodane butenolides, synthetic efforts have provided definitive evidence for their absolute configurations.
As mentioned, the synthesis of ent-16-hydroxycleroda-4(18),13-dien-15,16-olide (2) and ent-cleroda-4(18),13-dien-15,16-olide (3) from (+)-hardwickiic acid (1) allowed for the elucidation of the absolute stereochemistry of the natural products isolated from Polyalthia longifolia Thw. nih.govwikipedia.org This was achieved by comparing the spectroscopic and physical data of the synthesized enantiomers with those of the natural compounds. For instance, the ¹H NMR spectra of synthesized butenolide (2) showed signals at δ 5.98 (H-16) and δ 5.81 (H-14), which were in good agreement with the reported values for its enantiomer (δ 6.00 and 5.80, respectively). wikipedia.org
Optical rotation is a key physical property used for stereochemical confirmation. For lactone (3), while the absolute value of the optical rotation was smaller than reported in the literature, the observed sign was indicative that the natural product isolated from Polyalthia species possesses a normal clerodane skeleton, similar to butenolide (2). wikipedia.org
Furthermore, studies on (-)-hardwickiic acid isolated from Solidago rugosa Mill. have confirmed its levorotatory enantiomeric form. Its specific rotation value of αD²⁵ = -104.4 (c 0.4775, EtOH) is consistent with previously reported data (αD²⁵ = -116.5 (c 1.09, EtOH)). wikidata.org The fact that enantiomers exhibit identical NMR spectra was also utilized to confirm the structure of (-)-hardwickiic acid by comparing its NMR data with that of its antipode, ent-(+)-hardwickiic acid. wikidata.org
Chemical derivatization techniques also contribute to stereochemical analysis and structural elucidation. For example, this compound has been derivatized with diazomethane for gas chromatography-mass spectrometry (GC-MS) analysis, leading to the identification of derivatives such as hydroxy-Hardwickiic acid C2 and acetoxy-Hardwickiic acid C3. wikipedia.org While the precise position of the hydroxyl and acetoxy groups in these derivatives (thought to be at C-7) could not be definitively established through these methods, such derivatizations are valuable for analytical purposes and can provide complementary structural insights. fishersci.dk
Data Tables
Table 1: Key Reagents and Their Roles in this compound Derivatization
| Reagent Name | Role in Synthesis / Derivatization |
| This compound | This compound |
| (+)-Hardwickiic Acid | 15559627 |
| (-)-Hardwickiic Acid | 161454 |
| Methyl (+)-hardwickiate (1b) | Not readily available (derivative of (+)-Hardwickiic Acid) |
| ent-16-hydroxycleroda-4(18),13-dien-15,16-olide (2) | Not readily available (synthesized enantiomer) |
| ent-cleroda-4(18),13-dien-15,16-olide (3) | Not readily available (synthesized enantiomer) |
| Hydroxy-Hardwickiic acid C2 | Not readily available (derivatization product) |
| Acetoxy-Hardwickiic acid C3 | Not readily available (derivatization product) |
| (Trimethylsilyl)diazomethane | 167693 |
| Diazald (Precursor to Diazomethane) | 6608 |
| Rose Bengal | 25474 |
| Diisopropylethylamine (DIPEA) | 81531 |
| Sodium Borohydride | 4311764 |
| Pyridinium Chlorochromate (PCC) | 129695875 |
| Methanesulfonyl chloride | 31297 |
| Sodium Iodide | 5238 |
| Silver Fluoride | 165912 |
Biological Activities and Pharmacological Investigations of Hardwickiic Acid
Antimicrobial Activities
Hardwickiic acid has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various Candida species. Its efficacy has been evaluated in numerous in vitro studies, revealing its potential as a broad-spectrum antimicrobial agent.
Antibacterial Activity
This compound exhibits significant antibacterial effects, with varying degrees of potency against different bacterial strains.
This compound has shown particular effectiveness against several Gram-positive bacterial strains. Studies have reported its antibacterial action against Bacillus spizizenii, Staphylococcus aureus, Enterococcus faecalis, Mycobacterium smegmatis, Clavibacter michiganensis subsp. michiganensis, and Curtobacterium flaccumfaciens wikidata.orgneist.res.inuni.lu.
For Bacillus spizizenii, (-)-Hardwickiic acid demonstrated an antibacterial effect with half maximal inhibitory concentration (IC50) values ranging between 1 and 5.1 µg/mL. The minimal bactericidal concentration (MBC) was achieved at 10.4 µg/mL for B. spizizenii wikidata.org. Against Staphylococcus aureus, this compound has shown inhibition zones, with crude extracts containing the compound yielding 8.69 ± 0.25 mm at 50 mg/mL. Isolated this compound has exhibited antibacterial action against S. aureus at 1 mg/mL in ethanol (B145695), with reported minimal inhibitory concentration (MIC) values ranging from 1.22–4.8 mg/mL and 31.3-62.5 µg/mL uni.lu. It has also shown activity against methicillin-resistant Staphylococcus aureus (MRSA).
| Gram-Positive Bacterium | Reported Activity / MIC / IC50 | Source |
| Bacillus spizizenii | IC50: 1-5.1 µg/mL; MBC: 10.4 µg/mL | wikidata.org |
| Staphylococcus aureus | Inhibition zone: 8.69 ± 0.25 mm (crude extract, 50 mg/mL); MIC: 1.22–4.8 mg/mL; 31.3-62.5 µg/mL; Active at 1 mg/mL; Active against MRSA | uni.lu |
| Enterococcus faecalis | IC50: 1.22-78.12 µg/mL; MIC: 31.3-62.5 µg/mL | wikidata.orgneist.res.in |
| Mycobacterium smegmatis | MIC: 1.22–4.8 mg/mL; Active at 1 mg/mL | uni.lu |
| Clavibacter michiganensis subsp. michiganensis | IC50: 1-5.1 µg/mL | wikidata.org |
| Curtobacterium flaccumfaciens | IC50: 1-5.1 µg/mL | wikidata.org |
This compound also exhibits antibacterial activity against several Gram-negative pathogens. These include Escherichia coli, Klebsiella aerogenes, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri wikidata.orgneist.res.in.
For Escherichia coli, crude extracts containing this compound showed an inhibition zone of 15.83 ± 0.22 mm at 150 mg/mL. The IC50 values for this compound against E. coli, Klebsiella aerogenes, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri have been reported to vary from 1.22 to 78.12 µg/mL wikidata.orgneist.res.in. Additionally, this compound obtained from the stem bark of Irvingia gabonensis displayed potent activity against five Gram-negative bacteria, with MIC values ranging from 1.22–4.8 mg/mL. Some studies suggest a higher efficiency against Gram-negative bacteria compared to certain findings for Gram-positive bacteria wikidata.orgneist.res.in.
| Gram-Negative Bacterium | Reported Activity / MIC / IC50 | Source |
| Escherichia coli | Inhibition zone: 15.83 ± 0.22 mm (crude extract, 150 mg/mL); IC50: 1.22-78.12 µg/mL; MIC: 1.22–4.8 mg/mL | wikidata.orgneist.res.in |
| Klebsiella aerogenes | IC50: 1.22-78.12 µg/mL | wikidata.orgneist.res.in |
| Pseudomonas aeruginosa | IC50: 1.22-78.12 µg/mL | wikidata.orgneist.res.in |
| Salmonella typhi | IC50: 1.22-78.12 µg/mL | wikidata.orgneist.res.in |
| Shigella flexneri | IC50: 1.22-78.12 µg/mL | wikidata.orgneist.res.in |
This compound has also been investigated for its activity against bacteria implicated in periodontal diseases. Notably, this compound has demonstrated antimicrobial activity against Streptococcus mutans, a primary contributor to dental caries. Specific data for Porphyromonas gingivalis were not found in the provided search results.
| Periodontal Pathogen | Reported Activity | Source |
| Streptococcus mutans | Antimicrobial activity | |
| Porphyromonas gingivalis | Not explicitly reported in provided sources | - |
Antifungal Activity
Beyond its antibacterial properties, this compound has also shown promising antifungal activity, particularly against various Candida species.
Ent-hardwickiic acid has been extensively studied for its antifungal effects against Candida albicans, Candida glabrata, and Candida krusei nih.govnih.govuni.lu.
For Candida albicans, (-)-Hardwickiic acid exhibited antifungal activity at a concentration of 1 mg/mL in ethanol uni.lu. Furthermore, combinations of ent-hardwickiic acid with lower concentrations of amphotericin B proved effective against C. albicans resistant strains. For instance, a combination of 1 µg/mL amphotericin B with 6.25 µg/mL ent-hardwickiic acid was able to kill all cells of a resistant C. albicans strain within four hours of incubation nih.gov.
Against Candida glabrata, ent-hardwickiic acid demonstrated fungistatic effects ranging from 19.7 to 75.2 µmol L⁻¹, which are lower concentrations than those required for fluconazole (B54011) (163.2 µmol L⁻¹) nih.gov. Moreover, it acted as a more potent fungicide, with fungicidal concentrations ranging from 39.5 to 150.4 µmol L⁻¹, compared to fluconazole's 326.5 µmol L⁻¹ nih.gov. Previous studies also noted its fungistatic and fungicidal effects at concentrations lower than fluconazole nih.gov. Derivatives produced by microbial transformation of ent-hardwickiic acid have shown fungicidal activity against Candida krusei, a species that has emerged with resistance to fluconazole.
| Candida Species | Reported Activity / MIC / MFC | Source |
| Candida albicans | Antifungal activity at 1 mg/mL; Effective in combination with amphotericin B (e.g., 6.25 µg/mL HA + 1 µg/mL Amphotericin B for fungicidal effect) | nih.govuni.lu |
| Candida glabrata | Fungistatic: 19.7-75.2 µmol L⁻¹ (lower than fluconazole); Fungicidal: 39.5-150.4 µmol L⁻¹ (more potent than fluconazole) | nih.govnih.gov |
| Candida krusei | Fungicidal activity (derivatives) |
Against Other Fungal Strains (e.g., Trichophyton mentagrophytes, Helminthosporium sp.)
This compound has demonstrated antifungal activity against a range of fungal pathogens, including dermatophytes and other filamentous fungi. Specifically, studies have shown that this compound exhibits antifungal activity against Trichophyton mentagrophytes and Helminthosporium sp. researchgate.net. In an in vitro study, this compound at a concentration of 1 mg/mL in ethanol was found to possess antifungal activity against Candida albicans, Trichophyton mentagrophytes, and Helminthosporium sp. researchgate.net. Trichophyton mentagrophytes is a common dermatophyte responsible for various cutaneous infections in humans and animals tasmanmedicaljournal.comkoreascience.kr. The observed inhibitory effects suggest its potential as a natural antifungal agent.
Antiprotozoal/Antileishmanial Activity
This compound has been investigated for its efficacy against Leishmania parasites, which are responsible for leishmaniasis, a neglected tropical disease nih.govresearchgate.net.
This compound has shown significant antileishmanial activity against Leishmania donovani promastigotes nih.govresearchgate.net. In studies, this compound isolated from the stembark of Croton sylvaticus exhibited an IC50 value of 31.57 ± 0.06 µM against L. donovani promastigotes nih.govresearchgate.net. This activity was observed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide/phenazine methosulfate (MTT/PMS) colorimetric assay nih.govresearchgate.net. For comparison, the control drug, Amphotericin B, showed an IC50 of 3.35 ± 0.14 µM nih.gov. Molecular modeling, docking, and dynamics simulations have further corroborated the antileishmanial activity of this compound, revealing insights into its binding mechanisms with crucial drug targets such as trypanothione (B104310) reductase (TR), pteridine (B1203161) reductase 1 (PTR1), and glutamate (B1630785) cysteine ligase (GCL) in Leishmania nih.govresearchgate.net. The binding affinities of this compound to these targets were reported to be -7.6 kcal/mol for LdTR, -7.4 kcal/mol for LdGCL, and -7.1 kcal/mol for LdPTR1 nih.govresearchgate.net.
This compound also demonstrates activity against Leishmania major promastigotes nih.govresearchgate.netresearchgate.net. The antileishmanial effect of this compound against L. major promastigotes was evaluated, yielding an IC50 value of 62.82 µM researchgate.net. Another study reported an IC50 value of 31.57 ± 0.06 µM for L. donovani and 62.82 µM for L. major nih.govresearchgate.net. The cytotoxic activity of this compound against mammalian cells (CC50) was observed to be 247.83 ± 6.32 µM, resulting in a selectivity index (SI) of 7.85 nih.govresearchgate.net. This indicates a favorable therapeutic window, suggesting that this compound is more toxic to the parasite than to host cells nih.govresearchgate.net.
Table 1: Antileishmanial Activity of this compound against Leishmania Promastigotes
| Parasite Strain | IC50 (µM) | Control Drug (Amphotericin B) IC50 (µM) | Selectivity Index (SI) | Reference |
| Leishmania donovani | 31.57 ± 0.06 | 3.35 ± 0.14 | 7.85 | nih.govresearchgate.net |
| Leishmania major | 62.82 | Not specified | Not specified | researchgate.net |
| Leishmania major | 31.57 ± 0.06 (from same source as L. donovani) | 3.35 ± 0.14 | 7.85 | nih.govresearchgate.net |
Table 2: Binding Affinities of this compound to Leishmania Drug Targets
| Target Enzyme (Leishmania Species) | Binding Affinity (kcal/mol) | Reference |
| LmGCL (Leishmania major Glutamate Cysteine Ligase) | -8.0 | nih.govresearchgate.net |
| LmPTR1 (Leishmania major Pteridine Reductase 1) | -7.8 | nih.govresearchgate.net |
| LdTR (Leishmania donovani Trypanothione Reductase) | -7.6 | nih.govresearchgate.net |
| LmTR (Leishmania major Trypanothione Reductase) | -7.5 | nih.govresearchgate.net |
| LdGCL (Leishmania donovani Glutamate Cysteine Ligase) | -7.4 | nih.govresearchgate.net |
| LdPTR1 (Leishmania donovani Pteridine Reductase 1) | -7.1 | nih.govresearchgate.net |
Antinociceptive and Analgesic Effects
This compound has demonstrated significant antinociceptive and analgesic properties in various preclinical models mdpi.comresearchgate.netresearchgate.netnih.govacs.org. Studies have shown that ent-hardwickiic acid can inhibit the production of inflammatory cytokines by suppressing the NF-κB pathway, contributing to its analgesic effects mdpi.comresearchgate.net.
In a study investigating the activities of Copaifera pubiflora oleoresin (CPO) and its major compound ent-hardwickiic acid (HA), both CPO and HA significantly reduced nociceptive behavior in both phases of the formalin test at all tested doses researchgate.netnih.gov. The highest doses (10 mg/kg) resulted in inhibitions of 87 ± 1% and 72 ± 4% respectively in the first phase, and 87 ± 1% and 81 ± 2% respectively in the second phase researchgate.netnih.gov. Oral treatment with CPO and HA (1, 3, 10 mg/kg) also significantly reduced the nociceptive response in acetic acid-induced abdominal writhings, with the 10 mg/kg dose being the most effective, showing maximum inhibitions of 86 ± 2% and 82 ± 1% respectively researchgate.netnih.gov.
This compound has also been found to induce antinociception by blocking tetrodotoxin-sensitive voltage-dependent sodium channels (TTX-S VGSCs) in small diameter, presumptively nociceptive, dorsal root ganglion (DRG) neurons researchgate.netacs.org. This mechanism suggests a non-opioid pathway for pain relief researchgate.netacs.org. Furthermore, (-)-hardwickiic acid has shown the potential to reverse chronic pain behavior in preclinical rat models of HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy researchgate.netacs.org.
Table 3: Antinociceptive Effects of this compound in Preclinical Models (10 mg/kg dose)
| Pain Model | This compound Inhibition (%) | Reference |
| Formalin Test (Phase I) | 72 ± 4 | researchgate.netnih.gov |
| Formalin Test (Phase II) | 81 ± 2 | researchgate.netnih.gov |
| Acetic Acid-Induced Writhing | 82 ± 1 | researchgate.netnih.gov |
| Carrageenan-Induced Paw Edema | 58 ± 8 | researchgate.netnih.gov |
| Mechanical Inflammatory Hyper-nociception (Carrageenan-induced) | 73 ± 5 | researchgate.netnih.gov |
Anti-inflammatory Properties
This compound exhibits notable anti-inflammatory properties, primarily through its ability to modulate inflammatory mediators.
This compound has been shown to inhibit nitric oxide (NO) production in macrophages activated by lipopolysaccharide (LPS) mdpi.comtargetmol.comsemanticscholar.orgmdpi.com. In an in vitro assay, this compound at a concentration of 100 mM inhibited nitric oxide production by 92.7% ± 4.9% in activated macrophages mdpi.com. This inhibition is a key indicator of its anti-inflammatory potential, as excessive NO production by macrophages contributes significantly to inflammatory processes e-fas.orgscielo.br. Furthermore, studies indicate that this compound's anti-inflammatory effects are linked to its ability to suppress the NF-κB signaling pathway, which is crucial in regulating the production of various inflammatory cytokines researchgate.netnih.gov.
Table 4: Inhibition of Nitric Oxide Production by this compound
| Compound | Concentration (mM) | NO Production Inhibition (%) | Reference |
| This compound | 100 | 92.7 ± 4.9 | mdpi.com |
Modulation of Cytokine Production
This compound demonstrates significant immunomodulatory effects, particularly through its influence on cytokine production. Studies have shown that this compound, at a concentration of 100 mM, effectively inhibits nitric oxide (NO) production in macrophages activated by lipopolysaccharide (LPS), with an inhibition rate of 92.7% ± 4.9%. chemfaces.combiocrick.commdpi.comresearchgate.net In the same context, this compound has been observed to inhibit the production of interleukin-6 (IL-6) at 25 µM. chemfaces.combiocrick.commdpi.comresearchgate.net Furthermore, it has been reported to increase the production of interleukin-10 (IL-10). chemfaces.combiocrick.commdpi.comresearchgate.net
Beyond these, this compound has been shown to decrease the levels of other inflammatory cytokines, including interferon-gamma (INF-γ), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) over 24 and 72 hours in a multi-spot system using THP-1 immortalized cells. researchgate.netnih.gov The underlying mechanism for its immunomodulatory action involves the suppression of the NF-κB signaling pathway, as demonstrated by luciferase assays. researchgate.netnih.govmdpi.comspringermedizin.de
Table 1: Effects of this compound on Cytokine and Nitric Oxide Production
| Target Molecule | Effect | Concentration/Context | Source |
| Nitric Oxide (NO) | Inhibition | 92.7% ± 4.9% at 100 mM in LPS-activated macrophages | chemfaces.combiocrick.commdpi.comresearchgate.net |
| IL-6 | Inhibition | At 25 µM | chemfaces.combiocrick.commdpi.comresearchgate.net |
| IL-10 | Increase | Not specified, but observed | chemfaces.combiocrick.commdpi.comresearchgate.net |
| INF-γ | Decrease | At 24 and 72 h in THP-1 cells | researchgate.netnih.gov |
| IL-1β | Decrease | At 24 and 72 h in THP-1 cells | researchgate.netnih.gov |
| TNF-α | Decrease | At 24 and 72 h in THP-1 cells | researchgate.netnih.gov |
Enzyme Inhibition
While this compound itself has been investigated for enzyme inhibition, direct significant inhibitory effects on tyrosinase or lipoxygenase by this compound were not consistently reported in some studies. chemfaces.combiocrick.commdpi.comresearchgate.netrevistaestima.com.br However, other diterpene acids isolated from Copaifera spp. oleoresins, such as 3-hydroxy-copalic acid, demonstrated tyrosinase inhibition (64% ± 1.5% at 250 µM). chemfaces.combiocrick.commdpi.comresearchgate.netrevistaestima.com.br Similarly, kolavic-15-methyl ester exhibited a high inhibitory effect on lipoxygenase (89.5% ± 1.2% at 200 µM). chemfaces.combiocrick.commdpi.comresearchgate.netrevistaestima.com.br
Insecticidal Activity
This compound possesses insecticidal activity. chemfaces.combiocrick.com Its insecticidal properties have been noted, including its isolation from Croton aromaticus for this purpose. chemfaces.combiomedres.us
Antitumor Potential and Cellular Interactions
This compound exhibits antitumor potential, aligning with the broader class of neo-clerodane diterpenoids, which have been recognized for their ability to inhibit the proliferation of various human cancer cell lines. biocrick.comresearchgate.netmdpi.comresearchgate.netnih.gov
Interaction with Heat Shock Protein 27 (Hsp27)
A key area of investigation into this compound's antitumor potential involves its interaction with Heat Shock Protein 27 (Hsp27), also known as HspB1. chemfaces.combiocrick.comresearchgate.netnih.govnih.gov Hsp27 is an ATP-independent antiapoptotic chaperone that plays a role in tumorigenesis and metastatic processes, making it a significant therapeutic target in various cancers. chemfaces.combiocrick.comresearchgate.netnih.govnih.gov
The interaction between this compound and Hsp27 has been thoroughly studied using a range of chemical and biological techniques, including surface plasmon resonance measurements, limited proteolysis, and biochemical assays. chemfaces.combiocrick.comresearchgate.netnih.gov These findings suggest that this compound could serve as a valuable tool for developing chemical inhibitors targeting Hsp27. chemfaces.combiocrick.comresearchgate.netnih.gov
Effects on Tumoral Cell Lines
In some studies, this compound did not show significant cytotoxicity against normal cell lines, nor did it induce substantial changes in the viability of tumoral cell lines. chemfaces.combiocrick.commdpi.comrevistaestima.com.br However, its interaction with tumoral cells has been explored through chemical proteomics. Using this compound as a probe, researchers identified Hsp27 as a major interacting partner in U937 cell lysates. chemfaces.combiocrick.comresearchgate.netnih.gov The U937 cell line is a pro-monocytic human leukemic cell line derived from a patient with histiocytic lymphoma, commonly used in cancer research. researchgate.netnih.govatcc.org
Neurological System Modulation
This compound has demonstrated modulatory effects on the neurological system. It modulates the overflow of hippocampal [(3)H]noradrenaline (NA) when evoked by a mild depolarizing stimulus. chemfaces.combiocrick.com This modulation is mediated through its action on presynaptic opioid receptor subtypes, specifically kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), but not mu-opioid receptor (MOR). biocrick.com
Furthermore, this compound has been shown to block tetrodotoxin-sensitive voltage-dependent sodium channels. frontiersin.orgresearchgate.net This mechanism contributes to its potential analgesic effects, as evidenced by its ability to significantly relieve mechanical allodynia in rat models of chemotherapy-induced peripheral neuropathy. frontiersin.orgresearchgate.net These properties suggest that this compound is a potential candidate for addressing central nervous system (CNS) conditions, including mood disorders, drug abuse, anxiety, hypoxia, and pain. researchgate.net
Table 2: Neurological Modulation by this compound
| Mechanism of Action | Observed Effect | Relevant Condition/Context | Source |
| Modulation of hippocampal [(3)H]NA overflow | Occurs via presynaptic opioid receptor subtypes (KOR, DOR) | Potential for CNS diseases (mood disorders, drug abuse, anxiety, hypoxia, pain) | chemfaces.combiocrick.comresearchgate.net |
| Blockade of tetrodotoxin-sensitive voltage-dependent sodium channels | Analgesic effect, relief of mechanical allodynia | Chemotherapy-induced peripheral neuropathy | frontiersin.orgresearchgate.net |
Modulation of Hippocampal Noradrenaline (NA) Overflow
This compound has been observed to modulate the overflow of noradrenaline (NA) in the hippocampus, a brain region crucial for learning and memory guidetopharmacology.org. Studies have demonstrated that this compound facilitates the potassium (K+)-evoked overflow of noradrenaline from mouse hippocampal nerve terminals wikipedia.orgwikidata.orgtocris.com. This facilitatory effect indicates an enhancement of noradrenaline release in response to a mild depolarizing stimulus. Notably, this compound, at a concentration of 100 nM, exhibited a similar and almost equipotent facilitatory effect on K+-evoked hippocampal noradrenaline overflow as Salvinorin A, another compound known for its central nervous system activity wikidata.orgtocris.com.
The mechanism underlying this compound's modulation of hippocampal noradrenaline overflow is attributed to its action at presynaptic opioid receptor subtypes wikipedia.orgwikidata.orgtocris.comguidetopharmacology.org. Further investigation suggests that this event might involve an intraterminal enzymatic pathway that positively influences amine exocytosis. This could potentially be linked to an increase in cytosolic Ca2+ ion bioavailability, mediated by phospholipase C-induced inositol (B14025) 1,4,5-tryphosphate mobilization from intraterminal stores guidetopharmacology.org.
Interaction with Presynaptic Opioid Receptor Subtypes
The interaction of this compound with presynaptic opioid receptor subtypes is key to understanding its neuromodulatory effects. Opioid receptors, broadly categorized into mu (MOR), delta (DOR), and kappa (KOR) subtypes, are known to exert inhibitory control over neurotransmitter release at the presynaptic level nih.gov.
Research has specifically identified the involvement of KOR and DOR in the facilitatory effect of this compound on noradrenaline overflow. The facilitation of noradrenaline overflow induced by 100 nM this compound was effectively prevented by the administration of norbinaltorphimine (B1679850) (norBNI), a selective κ-opioid receptor antagonist, and by naltrindole, a selective δ-opioid receptor antagonist wikidata.orgtocris.com. Conversely, this effect was not altered by D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP), which is a selective μ-opioid receptor antagonist wikipedia.orgwikidata.orgtocris.com. These findings indicate that this compound's modulatory action on hippocampal noradrenaline overflow is mediated through its interaction with both kappa and delta presynaptic opioid receptor subtypes, but not the mu opioid receptor subtype.
The following table summarizes the observed effects of this compound and the influence of various opioid receptor antagonists on hippocampal noradrenaline overflow:
| Compound/Antagonist | Concentration | Effect on K+-evoked Hippocampal NA Overflow | Opioid Receptor Subtype Involved | Citation |
| This compound | 100 nM | Facilitates | Presynaptic Opioid Receptors | wikipedia.orgwikidata.orgtocris.com |
| Salvinorin A | 100 nM | Facilitates (almost equipotent) | - | wikidata.orgtocris.com |
| Norbinaltorphimine (norBNI) | 100 nM | Prevents this compound's facilitation | κ-opioid receptor (KOR) | wikidata.orgtocris.com |
| Naltrindole | 100 nM | Prevents this compound's facilitation | δ-opioid receptor (DOR) | wikidata.orgtocris.com |
| CTAP | 100 nM | No alteration of this compound's effect | μ-opioid receptor (MOR) | wikipedia.orgwikidata.orgtocris.com |
Mechanistic Investigations of Hardwickiic Acid S Actions
Molecular and Cellular Mechanisms of Antinociception
Research into the pain-relieving properties of hardwickiic acid has identified its interaction with specific ion channels as a key mechanism.
Studies have shown that (-)-hardwickiic acid induces antinociception by blocking tetrodotoxin-sensitive (TTX-S) voltage-dependent sodium channels. researchgate.netnih.govmedchemexpress.comacs.org These channels are crucial for the propagation of electrical signals in nerve cells, particularly in the pain pathway. researchgate.netnih.govacs.org The inhibitory action of this compound on these specific sodium channels was observed in small-diameter dorsal root ganglion (DRG) neurons, which are presumed to be nociceptive (pain-sensing) neurons. researchgate.netnih.govacs.org This blockade of sodium influx through TTX-S channels is a primary contributor to its antinociceptive effects. researchgate.netnih.gov
Mechanisms of Antileishmanial Activity
The antileishmanial properties of this compound have been explored through computational studies, including molecular docking and dynamics simulations, to understand its interactions with key parasitic enzymes. nih.govcarta-evidence.orgfrontiersin.org
Molecular modeling has been instrumental in elucidating the binding mechanisms of this compound to essential enzymes in Leishmania parasites. nih.govfrontiersin.org These in silico approaches have identified strong binding affinities to several critical enzymes, providing insights into how the compound may exert its leishmanicidal effects. carta-evidence.orgfrontiersin.org
Molecular docking studies have shown that this compound binds to trypanothione (B104310) reductase (TR), a vital enzyme in the parasite's defense against oxidative stress. nih.govcarta-evidence.orgfrontiersin.org The binding affinities of this compound to TR from both Leishmania donovani (LdTR) and Leishmania major (LmTR) were calculated to be -7.6 kcal/mol and -7.5 kcal/mol, respectively. nih.govfrontiersin.orgresearcher.life These interactions suggest that inhibition of TR could be a key part of this compound's antileishmanial mechanism.
This compound has also been shown to interact with pteridine (B1203161) reductase 1 (PTR1), another crucial enzyme for the survival of Leishmania parasites. nih.govcarta-evidence.orgfrontiersin.org PTR1 is involved in the biosynthesis of essential folate compounds. frontiersin.org Molecular docking simulations revealed binding affinities of -7.8 kcal/mol for LmPTR1 and -7.1 kcal/mol for LdPTR1. nih.govfrontiersin.orgresearcher.life Further analysis has reinforced the importance of specific amino acid residues, such as Lys16, Ser111, and Arg17, in the binding of this compound to LdPTR1. nih.govfrontiersin.orgresearcher.life In some docking studies, the binding affinity of this compound to PTR1 was found to be -8.1 kcal/mol. mdpi.comresearchgate.netdntb.gov.ua
Data Tables
Table 1: Binding Affinities of this compound to Leishmania Target Enzymes
| Target Enzyme | Leishmania Species | Binding Affinity (kcal/mol) |
| Trypanothione Reductase (TR) | L. donovani | -7.6 |
| Trypanothione Reductase (TR) | L. major | -7.5 |
| Pteridine Reductase 1 (PTR1) | L. donovani | -7.1 |
| Pteridine Reductase 1 (PTR1) | L. major | -7.8 |
| Glutamate (B1630785) Cysteine Ligase (GCL) | L. donovani | -7.4 |
| Glutamate Cysteine Ligase (GCL) | L. major | -8.0 |
Data sourced from molecular docking studies. nih.govfrontiersin.orgresearcher.life
Molecular Docking and Dynamics Simulations on Parasite Targets
Glutamate Cysteine Ligase (GCL)
This compound has been identified as an inhibitor of Glutamate Cysteine Ligase (GCL), an essential enzyme in the biosynthesis of glutathione (B108866) in parasites like Leishmania. ebi.ac.uk GCL catalyzes the initial and rate-limiting step in the production of glutathione, a critical molecule for protecting the parasite from oxidative stress. Molecular docking studies have shown that this compound exhibits a high binding affinity for GCL from both Leishmania major (LmGCL) and Leishmania donovani (LdGCL), with binding affinities recorded at -8.0 kcal/mol and -7.4 kcal/mol, respectively. researcher.lifenih.govcarta-evidence.org This strong interaction suggests that this compound can effectively block the enzyme's active site, thereby disrupting the parasite's antioxidant defense system and rendering it more susceptible to oxidative damage.
Induction of Parasite Apoptosis (e.g., Caspase-3 and Caspase-8 Stimulation)
A key mechanism in the antiparasitic action of this compound is the induction of apoptosis, or programmed cell death, in parasites. carta-evidence.org Computational predictions and experimental evidence have shown that this compound acts as a stimulant for both Caspase-3 and Caspase-8. researcher.lifenih.govfrontiersin.org These caspases are crucial executioner and initiator enzymes in the apoptotic cascade. The stimulation of these caspases by this compound implies its role in triggering the internal cellular machinery that leads to the systematic dismantling and death of the parasite. researcher.lifecarta-evidence.orgfrontiersin.org This apoptotic induction is a significant contributor to its leishmanicidal activity. nih.govfrontiersin.org
Loss of Parasite Membrane Integrity
This compound has been experimentally shown to cause a loss of membrane integrity in parasites. researcher.lifenih.govfrontiersin.org This disruption of the parasite's outer membrane is a critical aspect of its leishmanicidal effect. The loss of membrane integrity leads to the leakage of essential intracellular components and the breakdown of the electrochemical gradients necessary for parasite survival. This mechanism is directly linked to the induction of parasite death and is a consequence of the apoptotic processes initiated by the compound. carta-evidence.orgfrontiersin.org
Mechanisms of Antimicrobial Activity
Damage to Bacterial Cell Membranes
The antimicrobial properties of this compound are largely attributed to its ability to damage bacterial cell membranes. researchgate.netnih.govresearchgate.net Studies on bacteria such as Streptococcus mutans and Porphyromonas gingivalis have demonstrated that ent-hardwickiic acid causes irreversible damage to the cell membrane. researchgate.netnih.govresearchgate.netresearchgate.net The lipophilic nature of the this compound molecule is thought to facilitate its insertion into the bacterial cell membrane. unissula.ac.id This disruption compromises the structural and functional integrity of the membrane, leading to cell death.
Release of Cytoplasmic Material from Bacterial Cells
Following the damage to the bacterial cell membrane, there is a subsequent release of cytoplasmic material. researchgate.netnih.govresearchgate.net This leakage includes essential macromolecules such as DNA, RNA, and proteins. researchgate.netnih.gov The loss of these vital cellular components is a direct consequence of the compromised membrane integrity and is a key factor in the bactericidal effect of this compound. researchgate.netnih.govscielo.br This mechanism has been observed in various bacterial species, highlighting a broad-spectrum antimicrobial action.
Mechanisms of Anti-inflammatory Activity
This compound exhibits anti-inflammatory effects through the modulation of key inflammatory pathways. Research has shown that this compound can significantly inhibit the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide. mdpi.comrevistaestima.com.brchemfaces.com Nitric oxide is a key signaling molecule in the inflammatory process.
Furthermore, studies suggest that the anti-inflammatory and antinociceptive activities of this compound may be due to the suppression of the NF-κB signaling pathway. researchgate.net This pathway is a central regulator of the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound can reduce the production of inflammatory cytokines, thereby mitigating the inflammatory response. researchgate.net
Table of Research Findings on this compound's Mechanisms of Action
| Activity | Mechanism | Key Findings | Supporting Evidence |
| Antiparasitic | Inhibition of Glutamate Cysteine Ligase (GCL) | High binding affinity to LmGCL (-8.0 kcal/mol) and LdGCL (-7.4 kcal/mol). researcher.lifenih.govcarta-evidence.org | Molecular Docking Studies |
| Induction of Apoptosis | Stimulation of Caspase-3 and Caspase-8. researcher.lifenih.govfrontiersin.org | Computational Predictions, Experimental Assays | |
| Loss of Membrane Integrity | Induces parasite death through loss of membrane integrity. researcher.lifenih.govfrontiersin.org | Experimental Observations | |
| Antimicrobial | Damage to Bacterial Cell Membranes | Causes irreversible damage to the cell membranes of S. mutans and P. gingivalis. researchgate.netnih.govresearchgate.netresearchgate.net | Membrane Integrity Assays |
| Release of Cytoplasmic Material | Leads to the leakage of DNA, RNA, and proteins from bacterial cells. researchgate.netnih.gov | Measurement of Released Cellular Components | |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) Production | Significantly inhibits NO production in LPS-activated macrophages. mdpi.comrevistaestima.com.brchemfaces.com | In vitro Assays |
| Suppression of NF-κB Signaling Pathway | May inhibit the production of inflammatory cytokines by suppressing the NF-κB pathway. researchgate.net | Luciferase Assay researchgate.net |
Inhibition of Nitric Oxide Production Pathways
This compound has demonstrated a significant capacity to inhibit the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. In studies utilizing lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to potently suppress NO generation. mdpi.comchemfaces.commdpi.comresearchgate.net One study reported a 92.7% ± 4.9% inhibition of nitric oxide production by this compound at a concentration of 100 mM in activated macrophages. chemfaces.comresearchgate.net The inhibitory concentration (IC50) for this effect was determined to be 67.4 ± 1.3 µM. mdpi.com This action is critical, as excessive NO production by inducible nitric oxide synthase (iNOS) contributes to the pathophysiology of various inflammatory conditions. researchgate.net The suppression of iNOS is a key component of this compound's anti-inflammatory mechanism. researchgate.net
Table 1: Inhibition of Nitric Oxide Production by Diterpene Acids
| Compound | Concentration | % Inhibition of NO Production | IC50 (µM) | Cell Line |
|---|---|---|---|---|
| This compound | 100 mM | 92.7 ± 4.9 | 67.4 ± 1.3 | J774 |
| Copalic acid | 100 mM | 98.5 ± 1.3 | 57.4 ± 0.2 | J774 |
| Kaurenoic acid | Not specified | Not specified | 61.2 ± 4.2 | J774 |
| Kolavic acid-15-methyl ester | Not specified | Not specified | 81.6 ± 2.8 | J774 |
| Indomethacin (standard) | Not specified | Not specified | 32.0 ± 3.5 | J774 |
> Data sourced from multiple studies on diterpene acids in lipopolysaccharide-stimulated macrophages. mdpi.com
Modulation of Inflammatory Cytokine Pathways
The anti-inflammatory properties of this compound extend to its ability to modulate the expression and production of various inflammatory cytokines. Research has indicated that this compound can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. mdpi.comresearchgate.netnih.gov By inhibiting NF-κB activation, this compound can decrease the transcription of pro-inflammatory cytokines. researchgate.netnih.gov
Experimental evidence has shown that this compound, along with Copaifera pubiflora oleoresin (of which it is a major component), can decrease the levels of several key cytokines. researchgate.netnih.gov In one study, both this compound and the oleoresin were found to reduce the production of interferon-gamma (IFN-γ), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at 24 and 72 hours post-stimulation. nih.gov Interestingly, the same study also observed a decrease in the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov However, another study focusing on a panel of diterpene acids found that while this compound inhibited IL-6 production, it did not induce the production of IL-10, unlike some other tested diterpenes like kaurenoic and copalic acids. mdpi.com It is noteworthy that in the assay where nitric oxide production was inhibited, this compound did not affect the production of TNF-α. chemfaces.commdpi.comresearchgate.net
The modulation of cytokine production is also linked to the mitogen-activated protein kinase (MAPK) pathways. mdpi.com this compound has been shown to inhibit the phosphorylation of MAPKs, further contributing to its anti-inflammatory effects. researchgate.net By influencing these critical signaling cascades, this compound can effectively dampen the inflammatory response at a molecular level.
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Effect | Experimental Context |
|---|---|---|
| IFN-γ | Decreased | Multi-spot system analysis |
| IL-1β | Decreased | Multi-spot system analysis |
| IL-6 | Decreased | Multi-spot system analysis & J774 cells |
| TNF-α | Decreased | Multi-spot system analysis |
| TNF-α | No inhibition | Macrophages activated by lipopolysaccharide |
| IL-10 | Decreased | Multi-spot system analysis |
| IL-10 | No induction | J774 cells |
> This table synthesizes findings from various studies on the effect of this compound on cytokine levels in different experimental models. chemfaces.commdpi.comresearchgate.netnih.gov
Interaction with Chaperone Proteins (e.g., Hsp27)
A significant aspect of this compound's mechanism of action is its interaction with chaperone proteins, specifically the heat shock protein 27 (Hsp27). chemfaces.comresearchgate.netnih.gov Hsp27 is an ATP-independent anti-apoptotic chaperone that is often overexpressed in cancer cells, contributing to tumor growth, metastasis, and resistance to chemotherapy. researchgate.netcore.ac.uk
A chemical proteomics approach identified Hsp27 as a major cellular partner of this compound. chemfaces.comresearchgate.netnih.gov Subsequent studies confirmed that this compound can inhibit the chaperone activity of Hsp27. researchgate.netcore.ac.uk This interaction has been investigated through various methods, including surface plasmon resonance and limited proteolysis, which suggest a direct binding between this compound and Hsp27. chemfaces.comresearchgate.netnih.gov The discovery of this interaction has positioned this compound as a potential tool for the development of novel Hsp27 inhibitors. chemfaces.comresearchgate.netnih.gov
The inhibition of Hsp27 by this compound may contribute to its observed anti-cancer activities. researchgate.net By interfering with Hsp27's function, this compound could potentially disrupt key survival pathways in cancer cells. core.ac.uk For instance, Hsp27 is known to interact with client proteins involved in apoptosis, such as cytochrome c and caspases. core.ac.uk While the direct functional consequences of the this compound-Hsp27 interaction are still being fully elucidated, it represents a promising avenue for therapeutic development. researchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of Hardwickiic Acid and Its Derivatives
Elucidation of Key Structural Features for Biological Activities
The core clerodane diterpenoid scaffold of Hardwickiic acid is fundamental to its various biological activities.
Antileishmanial Activity: this compound demonstrates antileishmanial potential against Leishmania donovani and L. major promastigotes thegoodscentscompany.comsigmaaldrich.cn. Molecular docking studies have shed light on its binding mechanisms, showing hydrogen bond interactions with Met70 in Leishmania major trypanothione (B104310) reductase (LmTR) and interactions with critical amino acid residues such as Ser111, Ser227, and Arg17 in pteridine (B1203161) reductase 1 (PTR1) nih.gov. These interactions highlight the importance of specific polar groups on the this compound structure for its antileishmanial efficacy.
Antimicrobial and Antifungal Activity: this compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans, Trichophyton mentagrophytes, and Helminthosporium sp. uni.luchemfaces.com. The diterpenoid skeleton, particularly the furan (B31954) ring system, is generally considered crucial for the antimicrobial properties of clerodane diterpenes.
Anti-inflammatory Activity: this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages chemfaces.com. While specific SAR details for this compound's anti-inflammatory action are not extensively detailed, comparative studies with other diterpenes like copalic acid and kaurenoic acid, which also exhibit anti-inflammatory effects, suggest that the general diterpene framework contributes to this activity chemfaces.com.
Optimization of this compound Scaffold for Enhanced Efficacy
The potential for optimizing the this compound scaffold for enhanced efficacy is a key area of research. While direct examples of designed semi-synthetic modifications of this compound for enhanced efficacy are less detailed in the provided information, the concept is strongly supported by studies on its biological activities and the general approach to SAR in natural product chemistry.
Sodium Channel Antagonists: The antinociceptive activity of (-)-Hardwickiic acid, particularly its ability to block voltage-dependent sodium channels, suggests that structural modifications could lead to more potent and specific sodium channel antagonists for pain management researchgate.netnih.gov. This implies that fine-tuning the scaffold's interaction with the NaV1.7 fenestration binding site could enhance its therapeutic profile.
Antileishmanial Agents: this compound is recognized as a "promising lead" for PTR1 inhibition, with a clear call for "further structural optimization studies" to improve its antileishmanial activity nih.gov. This indicates that strategic modifications to the molecule could lead to derivatives with improved target affinity and efficacy against Leishmania parasites.
Antifungal Agents: Microbial transformation studies have already demonstrated a natural pathway for optimizing this compound's antifungal properties. Hydroxylated derivatives produced through biotransformation have shown enhanced fungicidal activity against resistant Candida species, surpassing the efficacy of fluconazole (B54011) in some cases nih.govnih.gov. This highlights that the introduction of hydroxyl groups at specific positions can lead to more potent antifungal compounds.
Evaluation of Semi-Synthetic and Biotransformed Derivatives in SAR Context
The evaluation of derivatives, particularly those obtained through biotransformation, provides direct evidence of how structural changes impact the biological profile of this compound.
Biotransformed Derivatives: Microbial transformation has proven to be an effective method for generating new this compound derivatives with altered or enhanced biological activities.
Antifungal Activity: Studies have shown that ent-hardwickiic acid, a major component of Copaifera pubiflora oleoresin, can be biotransformed by microorganisms like Cunninghamella elegans ATCC 10028b and Aspergillus brasiliensis nih.govnih.gov. These transformations yield hydroxylated metabolites that exhibit significant fungicidal activity against Candida glabrata and Candida krusei, including strains resistant to fluconazole nih.govnih.gov. Notably, some of these biotransformed products displayed stronger antifungal activity than fluconazole itself nih.gov. The most common modification observed in similar diterpenes via microbial transformation is hydroxylation, which can significantly impact activity researchgate.net.
Table 1: Antifungal Activity of ent-Hardwickiic Acid and its Biotransformed Derivatives against Candida glabrata
| Compound | Fungistatic Effect (µmol/L) nih.gov | Fungicidal Effect (µmol/L) nih.gov |
| ent-Hardwickiic acid | 19.7 - 75.2 | 39.5 - 150.4 |
| Biotransformed Derivatives | 19.7 - 75.2 | 39.5 - 150.4 |
| Fluconazole (Reference) | 163.2 | 326.5 |
Note: The range indicates varying activities among different derivatives and potentially different studies. Some derivatives showed more potent fungicidal activity than fluconazole. nih.govnih.gov
Semi-Synthetic Derivatives: While the available information does not detail specific semi-synthetic derivatives of this compound and their SAR, the broader field of natural product chemistry frequently employs semi-synthesis to explore SAR. This involves targeted chemical modifications to specific functional groups or regions of the natural product scaffold to understand their contribution to activity and to improve properties. For other natural products, such modifications (e.g., esterification, acetylation, methylation, hydroxylation) have successfully led to derivatives with enhanced or altered biological profiles researchgate.netnih.govwikidata.orgru.ac.zanih.govmdpi.commdpi.comkcl.ac.uknih.govresearchgate.netnih.gov. The synthesis of enantiomers of natural products starting from (+)-hardwickiic acid has been reported, demonstrating the chemical versatility of the compound, though specific SAR for biological activity of these enantiomers was not detailed researchgate.net.
The ongoing research into this compound's SAR, particularly through biotransformation, underscores its potential as a lead compound for the development of new therapeutic agents with enhanced efficacy and targeted action.
Analytical Techniques for Quantitative and Qualitative Research on Hardwickiic Acid
Liquid Chromatography Coupled with Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool widely utilized for the analysis of complex mixtures, offering high sensitivity and selectivity for the identification and quantification of compounds like Hardwickiic acid.
Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and robust method frequently employed for the quantification of diterpenes, including this compound, in complex samples such as Copaifera oleoresins. A validated UPLC-MS/MS method has been developed for the identification and quantification of nine acid diterpenes, including this compound nih.gov. This method typically involves simple sample preparation, such as dilution of oleoresins in methanol (B129727) followed by filtration nih.gov.
Key validation parameters for such methods are generally satisfactory, demonstrating high selectivity/specificity determined by retention time and MS/MS analyses for each analyte nih.gov. Analytical curves often exhibit high linearity (r² > 0.99) with low relative standard deviations (RSD < 20%) across various concentration levels nih.gov. The limits of detection (LOD) and quantification (LOQ) for these diterpenes are typically in the nanogram per milliliter scale, indicating excellent sensitivity nih.gov. Inter- and intra-day precision and accuracy are also reported to be adequate nih.gov.
Table 1: Representative UPLC-MS/MS Performance Parameters for Diterpene Quantification (Illustrative)
| Parameter | Typical Value Range | Notes |
| Linearity (r²) | > 0.99 | Indicates strong correlation between concentration and signal. nih.gov |
| RSD (%) | < 20% | For all concentration levels, reflecting precision. nih.gov |
| LOD | ng/mL scale | High sensitivity for trace analysis. nih.gov |
| LOQ | ng/mL scale | Reliable quantification at low concentrations. nih.gov |
| Extraction Recovery | 88.9% - 98.8% | For similar compounds, indicating efficient extraction. mdpi.com |
| Run Time | < 8 minutes | Rapid analysis, improving laboratory efficiency. lcms.cz |
Note: Specific values for this compound's LOD/LOQ were not explicitly detailed in the provided snippets, but inferred from general diterpene quantification using UPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the identification of chemical compounds, including diterpenes like this compound, particularly when dealing with volatile or semi-volatile substances ijpsr.com. For compounds that are not sufficiently volatile, derivatization, such as with diazomethane (B1218177), can be employed to make them amenable to GC-MS analysis researchgate.net.
GC-MS analysis has been used to identify this compound as a major component in the acidic fraction of certain plant oil-resins, such as Eperua oleifera researchgate.net. This technique provides characteristic chromatograms and mass spectra that can be compared against reference standards or spectral libraries for positive identification ijpsr.comresearchgate.net. For instance, a study confirmed the presence of this compound in Eperua oleifera oil-resin, noting its presence as a major component researchgate.net. Another study on Hardwickia binata utilized GC-MS to confirm the presence of various chemical compounds in ethanolic extracts, though specific mention of this compound was not made in the provided snippet for this particular plant ijpsr.com.
Spectroscopic Methods for Purity and Identity Confirmation
Spectroscopic methods play a critical role in confirming the purity and identity of this compound. These techniques provide detailed structural information based on the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the full structure of complex natural products like this compound uonbi.ac.ke. NMR spectra provide characteristic signals for different types of protons and carbons within the molecule, allowing for the determination of connectivity and stereochemistry uonbi.ac.kekyoto-u.ac.jp. For example, a study confirmed the identity of this compound by comparing its ¹³C NMR spectrum with reported data, observing characteristic resonances for furan (B31954) ring carbons, methyl carbons, and a carbonyl carbon uonbi.ac.ke.
Infrared (IR) spectroscopy is used to identify functional groups present in this compound by detecting characteristic absorption bands kyoto-u.ac.jpgla.ac.uk. For instance, IR spectra can confirm the presence of carboxylic acid groups (C=O and O-H stretches) and furan rings gla.ac.ukcdnsciencepub.com. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within the molecule, showing characteristic absorption maxima (λmax) that can aid in identity confirmation gla.ac.ukcdnsciencepub.com. Circular Dichroism (CD) spectroscopy can be employed to determine the absolute configuration of chiral centers in this compound, offering insights into its stereochemistry.
Microdilution Broth Methods for Biological Activity Assessment
Microdilution broth methods are standard in vitro assays used to assess the biological activity of compounds, such as the antimicrobial or antifungal potential of this compound. These methods determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
The broth microdilution assay is performed according to established guidelines, such as those from the Clinical and Laboratory Standard Institute (CLSI) frontiersin.orgnih.govmdpi.com. In this method, serial dilutions of this compound are prepared in a broth medium in 96-well microplates, and then inoculated with a standardized suspension of microorganisms frontiersin.orgresearchgate.net. After incubation, bacterial or fungal growth is assessed, often visually or with the aid of indicators like resazurin (B115843) frontiersin.orgnih.govmdpi.com.
Research has shown varying biological activities for this compound using this method. For example, ent-hardwickiic acid demonstrated fungistatic effects against Candida glabrata at lower concentrations than fluconazole (B54011), and was also a more potent fungicide researchgate.net. In another study, this compound did not inhibit the planktonic growth and biofilm of Streptococcus agalactiae at tested concentrations frontiersin.org. However, ent-hardwickiic acid has shown potential antibacterial effects against oral bacteria, damaging bacterial cell membranes and eradicating biofilms researchgate.net.
Table 2: Representative Biological Activity of this compound via Microdilution Broth Method
| Compound | Microorganism | Activity | Concentration Range | Reference |
| ent-Hardwickiic acid | Candida glabrata | Fungistatic | 19.7 - 75.2 µmol/L | researchgate.net |
| ent-Hardwickiic acid | Candida glabrata | Fungicidal | 39.5 - 150.4 µmol/L | researchgate.net |
| This compound | Streptococcus agalactiae | No inhibition | Tested concentrations | frontiersin.org |
| ent-Hardwickiic acid | Oral bacteria (e.g., Porphyromonas gingivalis, Aggregatibacter actinomycetemcomitans) | Antibacterial, Biofilm inhibition/eradication | MIC/MBC: 6.25 - >400 µg/mL; MICB50: 0.78 - 25 µg/mL | researchgate.net |
Molecular Modeling and Computational Chemistry Approaches (e.g., Docking, Dynamics Simulations)
Molecular modeling and computational chemistry approaches, including molecular docking and molecular dynamics simulations, are increasingly vital for understanding the interactions of this compound with biological targets at an atomic level nih.govbioscipublisher.compitt.eduopenaccessjournals.com. These in silico methods complement experimental findings by providing insights into binding modes, affinities, and mechanisms of action nih.govbioscipublisher.com.
Molecular docking predicts the preferred binding orientations and affinities between a small molecule (ligand) like this compound and a macromolecular target (receptor), typically a protein nih.govbioscipublisher.comopenaccessjournals.com. This technique is crucial for virtual screening and identifying potential drug candidates bioscipublisher.comopenaccessjournals.com. For instance, molecular docking studies have been performed for this compound (HA) against drug targets involved in leishmaniasis, such as trypanothione (B104310) reductase (TR), pteridine (B1203161) reductase 1 (PTR1), and glutamate (B1630785) cysteine ligase (GCL) nih.gov.
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems, providing a more dynamic view of ligand-protein interactions nih.govbioscipublisher.comresearchgate.net. MD simulations can help in understanding the stability of binding, identifying key residues involved in interactions, and exploring conformational changes nih.govbioscipublisher.com. For this compound, molecular modeling, docking, and dynamics simulations have corroborated its observed antileishmanial activity nih.gov. Binding affinities (e.g., in kcal/mol) are calculated, offering a quantitative measure of the strength of interaction nih.gov.
Table 3: Representative Binding Affinities of this compound to Leishmania Drug Targets (Illustrative)
| Target Protein | Binding Affinity (kcal/mol) | Reference |
| Leishmania major Glutamate Cysteine Ligase (LmGCL) | -8.0 | nih.gov |
| Leishmania major Pteridine Reductase 1 (LmPTR1) | -7.8 | nih.gov |
| Leishmania donovani Trypanothione Reductase (LdTR) | -7.6 | nih.gov |
| Leishmania major Trypanothione Reductase (LmTR) | -7.5 | nih.gov |
| Leishmania donovani Glutamate Cysteine Ligase (LdGCL) | -7.4 | nih.gov |
| Leishmania donovani Pteridine Reductase 1 (LdPTR1) | -7.1 | nih.gov |
These computational approaches provide novel insights into the mechanisms of binding, such as identifying critical residues required for binding, and reinforce experimental observations of biological activity nih.gov.
Future Research Directions for Hardwickiic Acid
Exploration of Novel Natural Sources and Biosynthesis Enhancement
While hardwickiic acid is predominantly isolated from plants like Copaifera spp., Croton macrostachyus, and Salvia spp., the vastness of the plant kingdom suggests that numerous other species may serve as untapped sources. Current time information in Bangalore, IN.hmdb.ca Future research should involve large-scale screening of plant biodiversity to identify new, high-yielding natural sources. This exploration could alleviate supply limitations, which currently hinder extensive research and development. A 2024 study, for instance, highlighted that methanol (B129727) extraction from Croton macrostachyus leaves yielded a significant 9.1% of this compound from the crude extract, demonstrating the potential of optimizing extraction from known sources.
Concurrently, enhancing the production of this compound through biotechnological approaches is a crucial frontier. jmb.or.kr The elucidation of its biosynthetic pathway is well underway, with studies identifying key enzymes such as kolavenyl diphosphate (B83284) synthase (KPS), annonene synthase (ANS), and this compound synthase (HDAS). hmdb.cabiorxiv.org These discoveries pave the way for metabolic engineering and synthetic biology strategies. nih.gov Future work could focus on:
Heterologous Production: Engineering microbial chassis like Escherichia coli or yeast (Saccharomyces cerevisiae) to produce this compound. jmb.or.krrsc.org This involves transferring the identified biosynthetic genes into these microorganisms, which can be cultivated in large-scale fermenters, offering a sustainable and scalable production platform independent of plant harvesting. jmb.or.krnih.gov
Pathway Optimization: Enhancing the yield in these microbial factories by optimizing metabolic flux. This can be achieved by overexpressing rate-limiting enzymes, blocking competing metabolic pathways, and increasing the supply of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgmdpi.comnih.gov
Advanced Synthetic Strategies for Complex Derivatives
The chemical structure of this compound, with its clerodane skeleton and reactive functional groups, serves as an excellent scaffold for synthetic modification. Advanced synthetic strategies are pivotal for creating complex derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. Research has already demonstrated that (+)-hardwickiic acid can be a versatile starting material for the synthesis of other natural products and their enantiomers, such as various clerodane butenolides and hydroxybutenolides. acs.orgscielo.br
Future synthetic efforts should focus on:
Targeted Modifications: Systematically modifying key positions on the molecule, such as the furan (B31954) ring, the carboxylic acid group, and the decalin core, through reactions like oxidation, reduction, and substitution. For example, converting the carboxylic acid to various amides or esters can significantly alter biological activity, as seen with analogous diterpenes. mdpi.com
Combinatorial Chemistry: Employing combinatorial approaches to generate large libraries of this compound derivatives. This would enable high-throughput screening to rapidly identify compounds with superior activity for specific targets.
Total Synthesis: Developing novel and efficient total synthesis routes for this compound and its complex analogues. This would not only secure a consistent supply for research but also allow for the creation of derivatives that are not accessible from the natural product.
Comprehensive Mechanistic Elucidation Across Diverse Biological Systems
This compound exhibits a wide array of biological activities, but the underlying molecular mechanisms are not fully understood for all of them. A comprehensive elucidation of its mode of action across different biological systems is essential for its development as a therapeutic agent.
Current knowledge indicates several distinct mechanisms:
Antinociceptive Activity: It blocks tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, which are crucial for pain signaling in nerve cells. researchgate.netnih.gov Studies show it preferentially targets these sodium channels over calcium or potassium channels. nih.govacs.org
Antimicrobial and Antifungal Activity: It is proposed to disrupt the cell membrane integrity of microbial cells, leading to leakage of cellular components and cell death. mdpi.com
Leishmanicidal Activity: It induces apoptosis in Leishmania parasites by stimulating key executioner enzymes, Caspase-3 and Caspase-8.
Anti-cancer Potential: A chemical proteomics approach identified Heat Shock Protein 27 (Hsp27) as a direct binding partner. researchgate.netnih.gov Hsp27 is an anti-apoptotic protein often overexpressed in cancer, making this compound a potential tool for developing novel Hsp27 inhibitors. researchgate.net
Anti-inflammatory Effects: It inhibits the production of nitric oxide (NO) in macrophages, a key mediator in the inflammatory process. chemfaces.com
Future research should aim to connect these observed activities with specific cellular signaling pathways and molecular interactions to build a complete mechanistic profile.
Development of Targeted Delivery Systems
Despite its promising bioactivities, the clinical application of this compound, like many natural products, could be hampered by issues such as poor solubility or lack of target specificity. The development of targeted drug delivery systems is a key strategy to overcome these limitations, enhance therapeutic efficacy, and reduce potential side effects. openaccessjournals.com
While specific delivery systems for this compound are yet to be extensively reported, future research can draw inspiration from systems developed for other diterpenoids like paclitaxel (B517696) and parvifloron D. nih.govnih.govdrpress.org Potential avenues include:
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and bioavailability. Studies on combining ent-hardwickiic acid with liposomal amphotericin B have already been explored, suggesting the feasibility of this approach. mdpi.comoutbreak.info
Polymeric Nanoparticles: Using biodegradable polymers to create nanoparticles that carry this compound. openaccessjournals.com These systems can be engineered for sustained release and can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to cancer cells or infected tissues. nih.govnih.gov
Other Nanocarriers: Exploring other platforms such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and phytosomes could offer further advantages in terms of stability and delivery efficiency. mdpi.com
Investigation of Synergistic Effects with Other Bioactive Compounds
Combining therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. Investigating the synergistic potential of this compound with other bioactive compounds is a highly promising research direction.
A key example is the demonstrated synergy between ent-hardwickiic acid and the antifungal drug amphotericin B. mdpi.com Studies have shown that their combination markedly reduces the minimum inhibitory concentration (MIC) required to be effective against Candida strains, including azole-resistant ones. researchgate.netresearchgate.net This allows for the use of lower, less toxic concentrations of amphotericin B. mdpi.com
Future research should broaden this scope to include:
Combinations with Antibiotics: Testing for synergy with conventional antibiotics against multidrug-resistant bacteria.
Combinations with Anticancer Drugs: Evaluating its ability to enhance the cytotoxicity of chemotherapy agents, potentially by inhibiting resistance mechanisms mediated by proteins like Hsp27.
Broadening of Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For this compound, a broader understanding of its SAR is essential for rationally designing derivatives with optimized properties. nih.govacs.org
While comprehensive SAR studies on this compound are still emerging, initial findings and parallels with similar compounds suggest key areas for investigation:
Role of the Furan Ring: This moiety is often crucial for the biological activity of clerodane diterpenes. SAR studies should explore how modifications or replacements of the furan ring affect its various activities.
The Carboxylic Acid Group: This functional group is a prime site for modification. As seen in studies of other diterpenes like polyalthic acid, converting the acid to amides can modulate antibacterial activity and biofilm inhibition. mdpi.com
Stereochemistry: The complex stereochemistry of this compound is likely vital for its interaction with specific biological targets. Synthesizing and testing different stereoisomers can clarify the importance of its 3D arrangement.
By systematically synthesizing analogs and evaluating their effects on targets like sodium channels, bacterial membranes, and Hsp27, researchers can build a detailed SAR map to guide the development of novel, highly potent, and selective therapeutic agents. acs.orgmdpi.comfrontiersin.org
Application of Omics Technologies in this compound Research
The suite of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful, system-wide approaches to understanding the complex biological effects of natural products like this compound.
Proteomics: This has already proven to be a valuable tool. A chemical proteomics study successfully identified Hsp27 as a primary cellular target of this compound in a leukemia cell line. researchgate.netnih.govchemfaces.com This was achieved by immobilizing this compound on beads and using it as "bait" to "fish" for its binding partners in cell lysates. nih.gov Future proteomics studies could be applied to other cell types to identify additional targets and understand off-target effects. ubiqbio.com
Metabolomics: This technology can be used to analyze the global changes in small-molecule metabolites within a cell or organism after treatment with this compound. liverpool.ac.ukfrontiersin.org Such studies could reveal which metabolic pathways are perturbed, providing clues to its mechanism of action and potential biomarkers of its effect. This compound itself is listed in the Human Metabolome Database (HMDB), underscoring its relevance in such studies. hmdb.cahmdb.ca
Transcriptomics: Analyzing changes in gene expression (e.g., via RNA-seq) following treatment can reveal the cellular pathways that are activated or inhibited by the compound, complementing mechanistic studies.
Integrating data from these different omics platforms will provide a holistic understanding of this compound's biological impact, accelerating its journey from a promising natural product to a clinically relevant therapeutic.
Q & A
Q. What are the primary natural sources of Hardwickiic acid, and what methods are recommended for its isolation?
this compound is predominantly isolated from plants such as Copaifera spp., Croton macrostachyus, and Pulicaria gnaphalodes. Isolation typically involves methanol or ethanol extraction followed by chromatographic purification (e.g., column chromatography with silica gel). Solvent systems like hexane-ethyl acetate gradients are effective for separating diterpenoids .
Q. How should researchers design initial bioactivity screens for this compound?
Begin with in vitro cytotoxicity assays using normal (e.g., Vero cells) and tumor cell lines (e.g., MCF-7) to assess selectivity. Concurrently, test anti-inflammatory activity via nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 calculations at concentrations up to 100 µM .
Q. What standard assays evaluate this compound’s sodium channel-blocking activity?
Use patch-clamp electrophysiology on TTX-sensitive sodium channels (e.g., Nav1.7) in neuronal cells. Compare inhibition potency with reference blockers (e.g., tetrodotoxin) and validate via fluorescence-based membrane potential assays .
Advanced Research Questions
Q. How can structural elucidation of this compound derivatives be optimized?
Combine high-resolution mass spectrometry (HR-MS) with 2D NMR (¹H-¹H COSY, HSQC, HMBC) to resolve stereochemistry. For absolute configuration, compare optical rotation data ([α]D) with literature (e.g., −84.7° in CHCl3 for (−)-hardwickiic acid) and consider X-ray crystallography for novel analogs .
Q. What strategies address discrepancies in this compound’s reported antibacterial activity?
Re-evaluate microbial strains (e.g., Bacillus subtilis vs. Staphylococcus aureus), test concentrations (e.g., 1.22 µg/mL to 312.50 µg/mL), and culture conditions. Include positive controls (e.g., ampicillin) and assess compound stability in growth media .
Q. How can researchers improve this compound’s bioavailability for in vivo studies?
Develop semi-synthetic derivatives by esterifying the carboxylic acid group (C-18) or modifying the furan ring (C-13–C-16). Use pharmacokinetic profiling (e.g., plasma half-life in rodent models) to guide structural optimization .
Q. What experimental models best translate this compound’s anti-inflammatory effects to clinical relevance?
Combine in vitro macrophage assays with in vivo models (e.g., carrageenan-induced paw edema in rats). Measure TNF-α, IL-6, and IL-10 levels via ELISA and correlate with histopathological analysis .
Q. How should literature reviews on this compound prioritize conflicting data?
Systematically categorize studies by biological activity (e.g., anti-inflammatory vs. antimicrobial) and methodology. Use tools like PRISMA guidelines to assess study quality, emphasizing reproducibility metrics (e.g., material availability, assay protocols) .
Q. What approaches validate synergistic effects between this compound and other diterpenoids?
Conduct combinatorial screening (e.g., checkerboard assays) with compounds like kolavic acid. Calculate fractional inhibitory concentration (FIC) indices and validate via transcriptomic analysis (e.g., RNA-seq of bacterial stress-response pathways) .
Q. How can researchers ensure reproducibility in this compound studies?
Adhere to FAIR principles: publish raw NMR/MS data in open repositories, detail extraction protocols (e.g., solvent ratios), and provide compound purity certificates (≥95% by HPLC). Reference ICH guidelines for pharmacological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
